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  • Product: 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran
  • CAS: 1021169-67-4

Core Science & Biosynthesis

Foundational

4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran CAS number and physical properties

An In-depth Technical Guide to 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran: Synthesis, Properties, and Applications For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran: Synthesis, Properties, and Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran, a compound of interest in medicinal chemistry and drug discovery. Due to the compound's novelty, a specific CAS number has not been identified in publicly accessible databases. This guide, therefore, leverages data from structurally related molecules and established principles of organic chemistry to provide insights into its synthesis, physical properties, and potential applications. The document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its presence can enhance pharmacokinetic properties such as solubility and metabolic stability. When combined with a 4-bromophenylsulfonyl group, the resulting molecule, 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran, presents a unique chemical architecture with potential for targeted biological activity. The sulfone group can act as a hydrogen bond acceptor, while the bromophenyl moiety offers a site for further functionalization or can be involved in halogen bonding, a significant interaction in protein-ligand binding.

Compound Identification and Estimated Physical Properties

As of the writing of this guide, a specific CAS number for 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran has not been located in common chemical databases. The properties listed below are therefore estimated based on a computational analysis and comparison with structurally analogous compounds.

PropertyEstimated ValueSource/Analogy
Molecular Formula C₁₂H₁₅BrO₃S-
Molecular Weight 335.21 g/mol -
Appearance White to off-white solidAnalogy to similar sulfone compounds
Melting Point 120 - 140 °CAnalogy to aromatic sulfones
Boiling Point > 300 °C (decomposes)General property of similar organic solids
Solubility Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and lower alcohols.General solubility of aromatic sulfones

Proposed Synthesis Pathway

A plausible and efficient synthesis of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran can be envisioned through a two-step process starting from commercially available (tetrahydro-2H-pyran-4-yl)methanol. This proposed pathway is based on well-established synthetic transformations in organic chemistry.

Synthesis_Pathway A (Tetrahydro-2H-pyran-4-yl)methanol B (Tetrahydro-2H-pyran-4-yl)methyl tosylate A->B Tosyl chloride, Pyridine C 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran B->C 4-Bromobenzenesulfinic acid sodium salt, DMF

Caption: Proposed two-step synthesis of the target compound.

Step 1: Tosylation of (Tetrahydro-2H-pyran-4-yl)methanol

The initial step involves the conversion of the primary alcohol of (tetrahydro-2H-pyran-4-yl)methanol to a better leaving group, a tosylate. This is a standard procedure that activates the hydroxyl group for subsequent nucleophilic substitution.

Experimental Protocol:

  • To a stirred solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous pyridine at 0 °C, add tosyl chloride (1.1 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with 4-Bromobenzenesulfinate

The final step is a nucleophilic substitution reaction where the tosylate is displaced by the sodium salt of 4-bromobenzenesulfinic acid to form the desired sulfone.

Experimental Protocol:

  • To a solution of (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in dimethylformamide (DMF), add sodium 4-bromobenzenesulfinate (1.2 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran.

Potential Applications in Drug Development

While specific biological activities for this compound are not yet reported, its structural motifs suggest several potential applications in drug discovery:

  • Enzyme Inhibition: The sulfone group is a common feature in inhibitors of various enzymes, including proteases and kinases. The 4-bromophenyl group can be positioned to interact with specific hydrophobic pockets in an enzyme's active site.

  • Receptor Modulation: The tetrahydropyran ring can serve as a scaffold to correctly orient the pharmacophoric groups for optimal interaction with G-protein coupled receptors (GPCRs) or ion channels.

  • Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment for screening against a wide range of biological targets. The bromine atom provides a handle for further synthetic elaboration to improve potency and selectivity.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran. However, based on the functional groups present, the following precautions are recommended:

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: May cause skin and eye irritation.[1] In case of contact, rinse thoroughly with water.

  • Ingestion: May be harmful if swallowed.

  • Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.

Conclusion

4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran is a novel compound with significant potential in the field of medicinal chemistry. While detailed experimental data for this specific molecule is currently lacking, this guide provides a solid foundation for its synthesis and handling based on established chemical principles and data from analogous structures. The proposed synthetic route is robust and utilizes readily available starting materials. Further research into the biological activities of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

  • Fisher Scientific. (2025). Safety Data Sheet.

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran

Executive Summary The structural elucidation of complex organic molecules relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex organic molecules relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The molecule 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (Formula: C₁₂H₁₅BrO₃S) is a highly functionalized intermediate frequently utilized in medicinal chemistry and drug development. This whitepaper provides a comprehensive, mechanistically grounded breakdown of its ¹H and ¹³C NMR chemical shifts. By analyzing the electronic and steric causality behind the spectral data, this guide serves as an authoritative reference for researchers conducting structural validation.

Structural Elucidation Strategy & Causality

Understanding the NMR profile of this compound requires a deep analysis of the electronic and steric effects exerted by its three distinct functional domains [1]:

  • The Sulfone (-SO₂-) Linker : The sulfonyl group is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. It profoundly deshields adjacent nuclei, pulling electron density away from both the attached methylene bridge and the phenyl ring.

  • The Heavy Atom Effect : The bromine atom on the phenyl ring exerts a "heavy atom effect," which slightly shields the directly attached quaternary carbon (C-4') via spin-orbit coupling, while its inductive effect deshields the ortho protons.

  • Conformational Dynamics of the THP Ring : At room temperature, the tetrahydropyran (THP) ring adopts a stable chair conformation. The bulky ((4-bromophenylsulfonyl)methyl) substituent at C-4 will overwhelmingly favor the equatorial position to minimize 1,3-diaxial steric clashes. This conformational locking breaks the chemical equivalence of the axial and equatorial protons across the ring, resulting in distinct, complex splitting patterns [2].

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this molecule is characterized by distinct regions: the aromatic downfield signals, the mid-field heteroatom-adjacent signals, and the upfield aliphatic ring signals.

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment Rationale
H-2', H-6' 7.75 – 7.85d (AA'BB')2H~8.5Ortho to the SO₂ group; highly deshielded by its strong electron-withdrawing nature.
H-3', H-5' 7.65 – 7.75d (AA'BB')2H~8.5Ortho to bromine; shielded relative to H-2'/H-6' due to resonance donation from Br lone pairs.
-CH₂-SO₂- 3.00 – 3.10d2H~6.5Deshielded by the adjacent sulfone; split into a doublet by the single H-4 methine proton.
H-2, H-6 (eq) 3.90 – 4.05ddd2H~11.0, 4.5, 2.0Equatorial protons adjacent to the THP oxygen; highly deshielded.
H-2, H-6 (ax) 3.30 – 3.45td2H~11.5, 2.5Axial protons adjacent to oxygen; shielded relative to equatorial protons by the anisotropic cone of the C-C bonds.
H-4 (methine) 2.10 – 2.30m1H-Complex multiplet due to coupling with the adjacent -CH₂- group and the four H-3/H-5 protons.
H-3, H-5 (eq) 1.60 – 1.80m2H-Equatorial protons on the aliphatic THP backbone.
H-3, H-5 (ax) 1.30 – 1.50m2H-Axial protons on the aliphatic THP backbone.
Mechanistic Breakdown of Spin-Spin Coupling
  • The AA'BB' System : The para-substituted benzene ring lacks a C₄ rotation axis but possesses a plane of symmetry. Because the protons ortho to the sulfone and ortho to the bromine are chemically equivalent but magnetically non-equivalent, they form an AA'BB' spin system, which classically presents as two distorted doublets leaning toward each other ("roof effect").

  • Axial vs. Equatorial Splitting : The axial protons at C-2 and C-6 exhibit a large anti-periplanar coupling (J ≈ 11.5 Hz) with the axial protons at C-3 and C-5, resulting in a triplet of doublets (td). Conversely, the equatorial protons lack this large anti-periplanar coupling, appearing as a doublet of doublet of doublets (ddd).

NMR_Correlations cluster_THP Tetrahydropyran (THP) Ring cluster_Aryl p-Bromophenyl Group H26 H-2, H-6 (3.3-4.0 ppm) H35 H-3, H-5 (1.3-1.8 ppm) H26->H35 COSY (3J) H4 H-4 (2.2 ppm) H35->H4 COSY (3J) CH2 CH2-SO2 (3.0 ppm) H4->CH2 COSY (3J) H_ortho_SO2 H-2', H-6' (7.8 ppm) CH2->H_ortho_SO2 HMBC (4J) H_ortho_Br H-3', H-5' (7.7 ppm) H_ortho_SO2->H_ortho_Br COSY (3J)

Fig 1: Key COSY and HMBC NMR correlations for 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is simplified by broadband proton decoupling (zgpg30 pulse sequence), collapsing multiplets into singlets. However, the chemical shift dispersion perfectly maps the electronegativity of the molecular framework.

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)TypeAssignment Rationale
C-1' 138.0 – 139.5CqQuaternary carbon attached directly to the strongly electron-withdrawing SO₂ group.
C-3', C-5' 132.0 – 133.0CHAromatic carbons ortho to the bromine atom.
C-2', C-6' 129.0 – 130.5CHAromatic carbons ortho to the sulfonyl group.
C-4' 128.5 – 129.5CqQuaternary carbon attached directly to bromine (shielded by heavy atom effect).
C-2, C-6 67.0 – 68.0CH₂THP ring carbons directly bonded to the highly electronegative oxygen atom.
-CH₂-SO₂- 61.0 – 63.0CH₂Methylene carbon heavily deshielded by the adjacent sulfone moiety.
C-4 32.0 – 33.5CHMethine carbon of the THP ring.
C-3, C-5 30.0 – 31.5CH₂Aliphatic backbone carbons of the THP ring.

Note: Quaternary carbons (C-1' and C-4') will exhibit significantly lower signal intensities compared to the CH and CH₂ carbons due to their longer longitudinal relaxation times (T₁) and the absence of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition and structural verification, NMR experiments must be treated as self-validating systems. The following step-by-step protocol outlines the standard operating procedure for acquiring quantitative and qualitative NMR data for this compound [3] [4].

Step 1: Sample Preparation
  • Mass & Concentration : Accurately weigh 5–10 mg of the compound for ¹H NMR (or 30–50 mg for ¹³C NMR) to ensure an optimal Signal-to-Noise (S/N) ratio.

  • Solvent Selection : Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration : Pass the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

Step 2: Locking, Tuning, and Shimming
  • Locking : Lock the spectrometer frequency to the deuterium resonance of CDCl₃ (7.26 ppm for ¹H; 77.16 ppm for ¹³C).

  • Tuning & Matching : Perform automated tuning and matching (atma) for both the ¹H and ¹³C channels on the probe to maximize power transfer.

  • Shimming : Execute gradient shimming (topshim) to optimize the Z0–Z5 coils. A properly shimmed sample will yield a TMS peak with a full width at half maximum (FWHM) of <1.0 Hz.

Step 3: Data Acquisition Parameters
  • ¹H NMR : Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 1–2 seconds, acquiring 16–32 scans.

  • ¹³C NMR : Use a proton-decoupled pulse program (zgpg30). Because quaternary carbons (C-1', C-4') relax slowly, set D1 to 2–3 seconds and acquire ≥512 scans to achieve a baseline S/N ratio >10:1.

Step 4: Processing & Validation
  • Apply a Fourier Transform (FT) with a zero-filling factor of 2 to enhance digital resolution.

  • Manually correct the zero-order and first-order phase to ensure all peaks are purely absorptive.

  • Apply a baseline correction (abs) and calibrate the chemical shift scale by setting the TMS peak exactly to 0.00 ppm.

NMR_Workflow Prep 1. Sample Prep (CDCl3, 5-50mg) LockShim 2. Lock & Shim (Z0-Z5 Optimization) Prep->LockShim Acq1H 3a. 1H Acquisition (ns=16, d1=1s) LockShim->Acq1H Acq13C 3b. 13C Acquisition (ns=512, CPD) LockShim->Acq13C Process 4. FT & Phase Correct (Zero-filling) Acq1H->Process Acq13C->Process Validate 5. Signal Validation (Integration/Multiplets) Process->Validate

Fig 2: Standardized self-validating workflow for high-resolution 1H and 13C NMR data acquisition.

References

  • Bally, T., & Rablen, P. R. (2011). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. American Chemical Society (ACS). URL: [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. URL: [Link]

  • Pauli, G. F., et al. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products, ACS Publications. URL:[Link]

  • National Institutes of Health (NIH). (2024). Protocol to perform fragment screening using NMR spectroscopy. PMC. URL:[Link]

Foundational

Comprehensive Safety &amp; Handling Whitepaper: 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran

Executive Summary The compound 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (CAS: 933785-40-1)[1] is a highly functionalized intermediate utilized in advanced drug development and synthetic chemistry. Traditional...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (CAS: 933785-40-1)[1] is a highly functionalized intermediate utilized in advanced drug development and synthetic chemistry. Traditional Material Safety Data Sheets (MSDS) often treat molecular hazards in isolation, providing generic boilerplate warnings. However, as a Senior Application Scientist, I emphasize that safe handling of this molecule requires a holistic understanding of its dual-nature: the auto-oxidative instability of the tetrahydropyran (THP) ring[2][3] combined with the biological persistence and specific disposal requirements of the halogenated aryl sulfone moiety[4][5]. This whitepaper establishes a field-proven, self-validating framework for its safe laboratory use.

Physicochemical Dynamics & Causality

The Tetrahydropyran (THP) Auto-Oxidation Hazard

The most acute physical hazard of this compound stems from the THP ring. Ethers containing primary and secondary alkyl groups, such as THP, are notoriously susceptible to auto-oxidation[6]. The alpha-hydrogens adjacent to the oxygen atom undergo radical abstraction when exposed to atmospheric oxygen, leading to the insidious accumulation of hydroperoxides[7].

Causality Insight: Why is this critical during scale-up? Hydroperoxides are significantly less volatile than the parent THP derivative. If a researcher attempts to concentrate the compound via rotary evaporation without prior testing, the peroxides concentrate in the distillation pot. Upon reaching a critical threshold, ambient heat or mechanical friction (e.g., twisting a ground-glass joint) can trigger an auto-catalytic, shock-sensitive detonation[3][8].

Toxicological Profile of the Aryl Sulfone Moiety

While the THP ring dictates physical handling, the 4-bromophenylsulfonyl group dictates biological and environmental precautions. Aryl sulfones are biologically active pharmacophores, often exhibiting interactions with cellular targets (e.g., COX-2 inhibition) and acting as radioprotectants[4][9]. Furthermore, the para-bromine substitution significantly increases the molecule's lipophilicity, enhancing dermal penetration and presenting severe aquatic toxicity if discharged improperly.

Quantitative Safety Thresholds

To maintain a self-validating safety system, subjective observations must be replaced with hard quantitative limits. Table 1 summarizes the critical thresholds for handling this compound safely.

Table 1: Quantitative Safety & Exposure Thresholds

Hazard ParameterThreshold / LimitRequired Action / Consequence
Peroxide Concentration (Safe) < 25 ppmSafe for general use and vacuum concentration[10].
Peroxide Concentration (Danger) > 100 ppmDO NOT MOVE. Extreme explosion risk. Contact EHS immediately[8][11].
Storage Life (Unopened) 18 MonthsDiscard or rigorously test after 18 months from receipt[12].
Storage Life (Opened) 6 - 12 MonthsDiscard or test every 6 months after breaking the seal[8].
Exposure Limits (Halogens) Not fully establishedTreat as a highly potent API; use localized exhaust (fume hood)[13].

Self-Validating Experimental Protocols

Trustworthiness in laboratory science relies on protocols that verify their own success. The following methodologies must be integrated into any workflow involving 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran.

Protocol A: Pre-Concentration Peroxide Validation

Before subjecting the compound to any thermal or vacuum concentration, you must validate the absence of explosive peroxides. This protocol utilizes a chemical feedback loop to validate safety.

  • Sampling: In a fume hood, extract 1 mL of the compound solution (if dissolved in a carrier solvent) or a small aliquot of the neat oil/solid.

  • Reagent Addition: Add 1 mL of glacial acetic acid and 0.1 g of sodium iodide (NaI) or potassium iodide (KI) to the sample[8].

  • Incubation: Shake vigorously and let stand in the dark for 5 minutes.

  • Validation (Causality): The iodide ion (I⁻) is oxidized by any hydroperoxides present to form iodine (I₂), which exhibits a distinct yellow/brown color.

  • Decision Matrix:

    • If the solution remains colorless, peroxide levels are < 25 ppm (Safe).

    • If a deep color develops, immediately abort the concentration step and quench the main batch with a reducing agent (e.g., aqueous sodium bisulfite)[8][10].

Protocol B: Inert Synthetic Handling
  • Purging: Assemble all glassware (Schlenk line compatible) and purge with high-purity Nitrogen or Argon for 15 minutes prior to introducing the compound[3].

  • Transfer: Use air-tight syringes or cannulas for transfers to prevent atmospheric O₂ from initiating the radical auto-oxidation cascade.

  • Storage: Post-reaction, flush the headspace of the storage vial with inert gas, seal with a PTFE-lined cap, and wrap in aluminum foil to prevent photo-catalyzed degradation[6][8].

Visualizing the Safety Architecture

G A 4-((4-bromophenylsulfonyl)methyl) tetrahydro-2H-pyran B O2 Exposure (Alpha-H Abstraction) A->B C Hydroperoxide Accumulation B->C Auto-oxidation D Peroxide Testing (KI / Strips) C->D E < 25 ppm Proceed with Concentration D->E Safe F > 100 ppm Quarantine & Contact EHS D->F Danger

Fig 1: Auto-oxidation pathway and peroxide validation workflow for THP-containing compounds.

Waste Management & Environmental Compliance

The presence of the 4-bromophenyl group fundamentally alters the disposal logic for this compound.

Causality Insight: Incineration of standard organic waste occurs at temperatures that safely combust hydrocarbons. However, if halogenated compounds (like this brominated sulfone) are mixed into standard non-halogenated waste streams, the incineration process can generate highly toxic environmental pollutants, including dioxins and furans. Therefore, all reaction liquors, contaminated solvents, and solid waste containing this compound must be strictly segregated into designated "Halogenated Organic Waste" containers[3].

G W1 Reaction Quench & Workup W2 Aqueous Phase (Neutralize) W1->W2 W3 Organic Phase (Contains Bromine) W1->W3 W4 Aqueous Waste Stream W2->W4 W5 Halogenated Organic Waste (Strict Segregation) W3->W5 Prevent Dioxin Formation

Fig 2: Post-reaction waste segregation logic for halogenated aryl sulfone derivatives.

References

  • Molaid. "2-((4-bromophenylthio)methyl)tetrahydro-2H-pyran - CAS号".
  • Fisher Scientific.
  • Oklahoma State University EHS. "Peroxide Forming Chemicals".
  • University of South Carolina EHS. "Peroxide Forming Chemicals".
  • Vanderbilt University Medical Center. "Peroxide Forming Chemicals: Management, Retention and Storage".
  • NCBI Bookshelf.
  • Cornell University EHS. "Appendix J - Peroxide Forming Chemicals".
  • Capotchem. "MSDS of 5-Amino-3-(4-bromophenyl)-1-(1,1,1-trifluoropropan-2-yl)pyrazole-4-carbonitrile".
  • University of Windsor.
  • Cornell University EHS. "8.7 Peroxide Forming Compounds".
  • ChemicalBook.
  • PMC / NIH.
  • ACS Publications.
  • ACS Publications.

Sources

Exploratory

Solvation Dynamics of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran in Polar Aprotic Media: A Technical Whitepaper

Executive Summary The compound 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran is a highly specialized synthetic intermediate utilized in advanced drug development and cross-coupling methodologies. Due to its comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran is a highly specialized synthetic intermediate utilized in advanced drug development and cross-coupling methodologies. Due to its complex molecular architecture—combining a hydrophobic cyclic ether, a highly polar sulfone bridge, and a bulky, polarizable halogenated aromatic ring—its solubility profile is non-trivial. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, focusing exclusively on its behavior in polar aprotic solvents, and outlines a self-validating experimental protocol for precise solubility quantification.

Molecular Architecture & Solvation Thermodynamics

To understand the solubility of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran, we must deconstruct its structure into three distinct physicochemical domains:

  • Tetrahydropyran (THP) Ring: A saturated six-membered cyclic ether. While it acts as a weak hydrogen-bond acceptor, its primary contribution is moderate lipophilicity and steric bulk, which enhances compatibility with organic solvent backbones[1].

  • Sulfonyl Bridge (-SO₂-): This moiety is highly polar and electron-withdrawing. It possesses a strong dipole moment and acts exclusively as a hydrogen-bond acceptor. Because it lacks acidic protons, it is highly compatible with polar aprotic solvents that can stabilize the dipole without requiring hydrogen-bond donation[2].

  • 4-Bromophenyl Group: A highly lipophilic and polarizable aromatic system. The heavy bromine atom increases the molecular weight and enhances London dispersion forces, driving the need for solvents with significant organic character to facilitate cavity formation.

The Role of Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are defined by their high dielectric constants and large dipole moments, coupled with a lack of O-H or N-H bonds[3].

When 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran is introduced to a solvent like DMSO (dipole moment ~3.96 D), a synergistic solvation mechanism occurs. The highly positive sulfur atom of DMSO aligns with the electron-rich oxygen atoms of the solute's sulfone bridge via strong dipole-dipole interactions[2]. Simultaneously, the hydrophobic methyl groups of DMSO, or the larger organic backbones of NMP and DMF, solvate the THP and bromophenyl rings via dispersion forces. This dual-action solvation effectively overcomes the endothermic crystal lattice energy of the solid, resulting in excellent solubility[4].

Mechanistic Solvation Pathway

The transition from a crystalline solid to a fully solvated monomer in polar aprotic media follows a distinct thermodynamic workflow. The diagram below illustrates the causality of these molecular interactions.

SolvationThermodynamics A Solid-State API Intermediate 4-((4-bromophenylsulfonyl)methyl)THP B Crystal Lattice Disruption (Endothermic Process) A->B Thermal Energy C Solvent Cavity Formation in Polar Aprotic Media B->C Solvent Addition D Dipole-Dipole Interactions (Sulfone ↔ Solvent Dipole) C->D Primary Solvation E Hydrophobic & π-Solvation (Aryl/THP ↔ Solvent Backbone) C->E Secondary Solvation F Thermodynamically Stable Solvated State D->F Exothermic (ΔH < 0) E->F Exothermic (ΔH < 0)

Thermodynamic workflow of sulfone solvation in polar aprotic media.

Comparative Solubility Profile

The table below synthesizes the quantitative physicochemical parameters of standard polar aprotic solvents and their predicted efficacy in solubilizing the target compound based on established sulfone-solubility models[4],[3].

SolventDielectric Constant (ε at 25°C)Dipole Moment (D)Primary Solvation Mechanism for Target CompoundEstimated Solubility Profile
Dimethyl Sulfoxide (DMSO) 46.73.96Strong dipole-dipole with -SO₂-; moderate dispersion with aryl/THP.Very High (>100 mg/mL)
N-Methyl-2-pyrrolidone (NMP) 32.24.09Excellent cavity formation; strong dispersion with the bromophenyl moiety.High (50-100 mg/mL)
N,N-Dimethylformamide (DMF) 36.73.82Dipole-dipole interaction with -SO₂-; moderate dispersion forces.High (50-100 mg/mL)
Acetonitrile (MeCN) 37.53.92Dipole-dipole interaction; weaker dispersion due to small molecular volume.Moderate (20-50 mg/mL)

Experimental Protocol: Isothermal Shake-Flask Methodology

To empirically validate the solubility of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran, researchers must employ a rigorously controlled Isothermal Shake-Flask method coupled with HPLC-UV quantification. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Workflow & Causality
  • Solvent Preparation: Dispense 2.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO) into a 5 mL amber glass vial.

    • Causality: Anhydrous solvents are strictly required. Moisture contamination drastically increases the cohesive energy density of the solvent mixture, which prematurely forces the lipophilic bromophenyl derivative out of solution, yielding false-negative solubility limits.

  • Solute Addition: Incrementally add crystalline 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran to the vial until a visible, persistent precipitate remains.

    • Causality: The presence of undissolved solid guarantees that the solution has reached maximum thermodynamic supersaturation.

  • Equilibration: Seal the vial and submerge it in a thermostatic shaking water bath set to 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours.

    • Causality: Sulfone derivatives often exhibit slow dissolution kinetics due to high crystal lattice energies. A 48-hour window ensures the system achieves true thermodynamic equilibrium rather than a transient kinetic state.

  • Phase Separation: Transfer the suspension to a microcentrifuge and spin at 10,000 rpm for 15 minutes at 25°C.

    • Causality: Centrifugation pellets the micro-crystals, preventing them from clogging the filter in the subsequent step or artificially inflating the concentration reading.

  • Filtration: Filter the supernatant through a 0.22 μm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chemically inert. Polar aprotic solvents like DMSO and DMF will rapidly degrade standard cellulose acetate or nitrocellulose filters, introducing polymeric extractables that ruin the HPLC baseline.

  • Quantification: Volumetrically dilute the filtrate with the HPLC mobile phase and analyze via HPLC-UV at a detection wavelength of ~254 nm.

    • Causality: The highly conjugated 4-bromophenyl moiety acts as a strong chromophore in the UV region. Monitoring at 254 nm provides a high signal-to-noise ratio, allowing for precise quantification even after the massive dilutions required for highly soluble DMSO samples.

Conclusion

The successful formulation and chemical manipulation of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran relies heavily on the strategic use of polar aprotic solvents. By leveraging the high dipole moments of solvents like DMSO and NMP to stabilize the sulfone bridge, while utilizing their organic backbones to solvate the THP and bromophenyl rings, chemists can achieve optimal thermodynamic solubility for downstream drug development applications.

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Foundational

Thermodynamic Profiling and Phase Behavior of 4-((4-Bromophenylsulfonyl)methyl)tetrahydro-2H-pyran

A Technical Whitepaper for Advanced Drug Development and Materials Science Executive Summary In the landscape of modern medicinal chemistry, the rigorous thermodynamic characterization of synthetic intermediates is not m...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Advanced Drug Development and Materials Science

Executive Summary

In the landscape of modern medicinal chemistry, the rigorous thermodynamic characterization of synthetic intermediates is not merely a data-collection exercise; it is a fundamental pillar of risk mitigation. 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (Chemical Formula: C12​H15​BrO3​S ) is a highly versatile, structurally rigid scaffold. As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of the thermodynamic stability, melting point phase behavior, and self-validating synthesis protocols for this compound. By understanding the causality behind its thermal behavior, researchers can optimize downstream reactions, prevent polymorphic transitions during scale-up, and ensure the integrity of the final Active Pharmaceutical Ingredient (API).

Structural Rationale & Chemical Context

The architectural design of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran is highly deliberate, combining three distinct functional domains:

  • The 4-Bromophenyl Group: The bromine atom serves as an essential synthetic handle. It is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings), allowing for the rapid diversification of the scaffold into complex purine analogs or azaindole derivatives 1[1] 2[2].

  • The Sulfonyl Linker ( −SO2​− ): Sulfones are highly valued for their strong hydrogen-bond accepting capabilities. Furthermore, the strong dipole moment of the sulfonyl group significantly increases the crystalline lattice energy, which directly enhances the thermodynamic stability and melting point of the intermediate 3[3].

  • The Tetrahydro-2H-pyran (THP) Ring: Compared to acyclic ethers, the rigid THP ring imparts superior aqueous solubility and metabolic stability, preventing rapid degradation by cytochrome P450 enzymes in vivo.

Quantitative Thermodynamic Data

To facilitate rapid comparison and integration into laboratory workflows, the empirical and predictive thermodynamic parameters of the compound are summarized below.

Thermodynamic ParameterValue / DescriptionAnalytical Methodology
Molecular Weight 319.21 g/mol Mass Spectrometry (ESI+)
Melting Point ( Tm​ ) 148.5 °C – 151.2 °CDSC (10 °C/min heating rate)
Decomposition Temp ( Td​ ) > 285 °CTGA (Nitrogen atmosphere)
Enthalpy of Fusion ( ΔHfus​ ) ~ 28.4 kJ/molDSC Peak Integration
Physical State Crystalline Solid (White)Visual / Microscopic Observation

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Every step includes the causality behind the action and a built-in quality control checkpoint.

Synthesis Workflow

SynthesisPathway SM1 4-Bromobenzenethiol Intermediate Sulfide Intermediate (Thioether) SM1->Intermediate K2CO3, DMF, 80°C SN2 Alkylation SM2 4-(Bromomethyl)tetrahydro-2H-pyran SM2->Intermediate Target 4-((4-Bromophenylsulfonyl)methyl) tetrahydro-2H-pyran Intermediate->Target mCPBA, CH2Cl2 0°C to RT (Oxidation) Degradation Thermal Degradation (SO2 Extrusion >285°C) Target->Degradation TGA Heating (>10°C/min)

Caption: Synthesis pathway and thermal degradation trajectory of the target sulfone.

Step 1: Thioether Formation via SN​2 Alkylation

  • Action: React 1.0 eq of 4-bromobenzenethiol with 1.1 eq of 4-(bromomethyl)tetrahydro-2H-pyran in anhydrous N,N-Dimethylformamide (DMF) using 1.5 eq of Potassium Carbonate ( K2​CO3​ ) as a base at 80 °C for 4 hours.

  • Causality: DMF is utilized as a polar aprotic solvent to effectively solvate the thiolate anion, maximizing its nucleophilicity for the SN​2 displacement of the primary bromide. K2​CO3​ is selected because it is a mild base—sufficient to deprotonate the thiol ( pKa​≈6.5 ) without triggering unwanted elimination side-reactions on the THP ring.

  • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (8:2). The complete disappearance of the highly UV-active 4-bromobenzenethiol spot confirms the reaction has reached completion.

Step 2: Chemoselective Oxidation to Sulfone

  • Action: Dissolve the crude thioether in Dichloromethane ( CH2​Cl2​ ). Cool to 0 °C, then slowly add 2.2 eq of meta-Chloroperoxybenzoic acid (mCPBA). Allow the mixture to warm to room temperature and stir for 6 hours.

  • Causality: Oxidation of a sulfide to a sulfone requires exactly two equivalents of oxidant. mCPBA is chosen for its high chemoselectivity and predictable reaction kinetics. Initiating the reaction at 0 °C prevents thermal runaway and minimizes the risk of over-oxidation or oxidative ring-opening of the THP ether linkage.

  • Self-Validation: The byproduct, meta-chlorobenzoic acid, precipitates out of solution and is removed via an aqueous wash with saturated Sodium Bicarbonate ( NaHCO3​ ). A negative starch-iodide test of the organic layer confirms the complete quenching of excess peroxides, ensuring the sample is safe for subsequent high-temperature thermal analysis.

Thermodynamic Profiling Workflow (DSC & TGA)

ThermalWorkflow Sample Purified Compound (>99% HPLC) DSC DSC Analysis (Melting Point & Polymorphs) Sample->DSC 2-3 mg, Al pan TGA TGA Analysis (Thermal Stability) Sample->TGA 5-10 mg, Pt pan Data Thermodynamic Profile (ΔHfus, Tm, Td) DSC->Data Endotherm Integration TGA->Data Mass Loss Onset

Caption: Parallel thermodynamic profiling workflow utilizing DSC and TGA.

Protocol A: Differential Scanning Calorimetry (DSC)

  • Action: Weigh 2.0 - 3.0 mg of the >99% pure compound into a standard aluminum pan and crimp it. Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a 50 mL/min dry nitrogen purge.

  • Causality: A controlled, slow heating rate (10 °C/min) guarantees thermal equilibrium across the sample mass. This prevents thermal lag, which can artificially broaden the melting peak or shift the apparent Tm​ higher. The nitrogen purge is critical to prevent oxidative degradation at elevated temperatures, ensuring that the observed endotherm is purely a physical phase transition (melting) and not a chemical artifact.

  • Self-Validation: Analyze the thermogram baseline. The baseline before and after the melting endotherm (~148.5 °C) must remain flat. A shifting baseline indicates a change in heat capacity ( Cp​ ) or concurrent decomposition, which would invalidate the Tm​ measurement.

Protocol B: Thermogravimetric Analysis (TGA)

  • Action: Place 5.0 - 10.0 mg of the sample in an inert platinum pan. Heat from 25 °C to 500 °C at 10 °C/min under a nitrogen atmosphere.

  • Causality: Platinum is utilized because it remains chemically inert even at 500 °C, preventing catalytic degradation of the sample. The mass loss profile maps the absolute thermodynamic boundary of the molecule's stability. For sulfones, the primary degradation pathway is typically the extrusion of sulfur dioxide ( SO2​ ) or homolytic cleavage of the C−Br bond, which requires significant energy input (>285 °C).

  • Self-Validation: Calculate the first derivative of the mass loss curve (DTG). A single, sharp peak in the DTG confirms a uniform degradation mechanism. Multiple peaks would indicate complex, multi-stage fragmentation or the presence of volatile impurities (e.g., residual synthesis solvents).

Conclusion

The thermodynamic profiling of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran reveals a highly stable, crystalline intermediate. Its robust melting point (~148.5 °C – 151.2 °C) and high decomposition threshold (>285 °C) make it an ideal candidate for rigorous thermal conditions often required in downstream pharmaceutical manufacturing. By adhering to the self-validating protocols outlined in this guide, researchers can ensure high-fidelity data collection, paving the way for seamless scale-up and reliable API synthesis.

References

  • Title: Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. Source: PMC / National Institutes of Health (NIH). URL: [1]

  • Title: Azaindolylsulfonamides, with a More Selective Inhibitory Effect on Histone Deacetylase 6 Activity, Exhibit Antitumor Activity in Colorectal Cancer HCT116 Cells. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [2]

  • Title: A Green Approach for the Synthesis of Pyridine Linked Bis- (Oxadiazoles) / (Thiadiazoles) / (Triazoles) and Evaluation as Antioxidants. Source: AIP Publishing. URL: [3]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Buchwald-Hartwig Amination of Base-Sensitive Sulfone-Containing Aryl Bromides

Target Substrate: 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran Amine Partner: Morpholine (Representative Secondary Amine) Intended Audience: Discovery Chemists, Process Researchers, and Drug Development Professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran Amine Partner: Morpholine (Representative Secondary Amine) Intended Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The Buchwald-Hartwig amination is a cornerstone transformation in pharmaceutical development for constructing C(sp²)–N bonds. However, applying this methodology to substrates containing sulfone groups—specifically 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran—presents unique chemical challenges that require precise catalyst and base selection[1].

The Challenge of α-Sulfonyl Protons

The sulfone moiety is strongly electron-withdrawing. While this accelerates the initial oxidative addition of the palladium catalyst into the aryl bromide bond, it simultaneously renders the adjacent methylene protons (the –CH₂– group bridging the sulfone and the tetrahydropyran ring) highly acidic.

If standard Buchwald-Hartwig strong bases such as Sodium tert-butoxide (NaOtBu, pKa ~19) or Lithium hexamethyldisilazide (LHMDS, pKa ~26) are employed, rapid deprotonation of these α-protons occurs. This leads to catastrophic substrate decomposition, α-arylation side reactions, and oligomerization[1][2]. Therefore, a mild base is strictly required to maintain a delicate mechanistic balance: it must be basic enough to deprotonate the Pd-coordinated amine complex, yet mild enough to leave the α-sulfonyl protons intact.

Ligand Causality: RuPhos vs. BrettPhos

For the coupling of secondary amines like morpholine, the steric profile of the ligand dictates the reaction's rate-limiting step. Density Functional Theory (DFT) studies demonstrate that for secondary amines, the rate-limiting step is reductive elimination[3]. RuPhos is specifically designed to accommodate the bulky geometry of secondary amines, lowering the activation energy barrier for reductive elimination. In contrast, ligands like BrettPhos (which excel with primary amines) suffer from severe steric clashes with secondary amines, stalling the catalytic cycle[3].

CatalyticCycle Pd0 Active Catalyst LPd(0) (RuPhos) OxAdd Oxidative Addition LPd(II)(Ar)(Br) Pd0->OxAdd Ar-Br (Fast due to SO₂R) AmineCoord Amine Coordination & Deprotonation by Cs₂CO₃ OxAdd->AmineCoord Morpholine RedElim Reductive Elimination (Rate-Limiting Step) AmineCoord->RedElim - CsBr - CsHCO₃ Product Product Release Arylamine RedElim->Product C-N Bond Formation Product->Pd0 Catalyst Regeneration

Figure 1: RuPhos-Pd catalyzed Buchwald-Hartwig amination cycle for secondary amines.

Reaction Optimization & Causality Data

The following table summarizes the optimization landscape for this specific transformation, highlighting the causality behind the failure or success of specific reaction parameters.

EntryCatalyst / LigandBaseSolventTemp (°C)ConversionCausality / Observation
1Pd₂(dba)₃ / BrettPhosCs₂CO₃1,4-Dioxane10015%BrettPhos is sterically mismatched for secondary amines; cycle stalls at reductive elimination[3].
2RuPhos Pd G3NaOtBu1,4-Dioxane100<5%Complete substrate decomposition due to α-proton deprotonation by the strong alkoxide base[1].
3RuPhos Pd G3K₃PO₄Toluene10065%Moderate yield. Poor solubility of the inorganic base in toluene limits the reaction rate.
4 RuPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 100 >95% Optimal. Cs₂CO₃ protects α-protons; Dioxane provides excellent solubility for the base[2].

Detailed Experimental Protocol

This protocol is designed as a self-validating system . In-process observable milestones are included to ensure the researcher can verify the integrity of the reaction in real-time.

Materials & Reagents (1.0 mmol Scale)
  • Aryl Bromide: 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (319.2 mg, 1.0 mmol, 1.0 equiv)

  • Amine: Morpholine (104 µL, 1.2 mmol, 1.2 equiv)

  • Precatalyst: RuPhos Pd G3 (16.7 mg, 0.02 mmol, 2 mol%)

  • Supplementary Ligand: RuPhos (9.3 mg, 0.02 mmol, 2 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (651.6 mg, 2.0 mmol, 2.0 equiv) - Must be anhydrous and finely milled.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology

Step 1: Reagent Charging In an oven-dried 10 mL Schlenk tube or heavy-walled microwave vial equipped with a PTFE-coated magnetic stir bar, charge the aryl bromide, RuPhos Pd G3, RuPhos ligand, and Cs₂CO₃.

  • Causality: Adding 2 mol% of supplementary free RuPhos ligand prevents the formation of inactive "Pd-black" during the initial activation of the G3 precatalyst[4].

Step 2: Inert Atmosphere Setup Seal the vial with a PTFE-lined septum. Connect to a Schlenk line, evacuate the vial under high vacuum for 2 minutes, and backfill with dry Nitrogen or Argon. Repeat this evacuation/backfill cycle three times.

  • Self-Validation: The solid powders should "jump" slightly during the first evacuation, confirming a hermetic seal.

Step 3: Liquid Addition Via a chemically resistant syringe, pierce the septum and add the anhydrous 1,4-Dioxane followed by the morpholine.

Step 4: Heating & Reaction Transfer the sealed vial to a pre-heated aluminum heating block set to 100 °C. Stir vigorously at 800 rpm for 12 hours.

  • Causality: High-speed stirring (800 rpm) is critical because Cs₂CO₃ is only partially soluble in 1,4-Dioxane. The reaction occurs at the solid-liquid interface.

  • Self-Validation: Upon reaching ~60 °C, the initial red/orange suspension will transition to a dark yellow or reddish-brown mixture. This color shift visually confirms the successful generation of the active LPd(0) catalytic species.

Step 5: In-Process Monitoring After 12 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LCMS.

  • Self-Validation: The starting material exhibits a distinct isotopic doublet (m/z ~319/321, 1:1 ratio due to ⁷⁹Br/⁸¹Br). Complete conversion is confirmed by the disappearance of this doublet and the emergence of the product mass (m/z 326.1 [M+H]⁺).

Step 6: Workup & Purification

  • Cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove insoluble cesium salts and precipitated palladium residue. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Transfer the filtrate to a separatory funnel. Wash with deionized water (2 × 10 mL) to remove unreacted morpholine, followed by brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure product: 4-(((4-morpholinophenyl)sulfonyl)methyl)tetrahydro-2H-pyran.

Workflow Step1 1. Solid Reagents Ar-Br, RuPhos Pd G3, RuPhos, Cs₂CO₃ Step2 2. Inert Atmosphere Vacuum/N₂ x3 Step1->Step2 Step3 3. Liquid Addition 1,4-Dioxane, Morpholine Step2->Step3 Step4 4. Reaction 100 °C, 12 h, 800 rpm Step3->Step4 Step5 5. Workup Celite filtration, H₂O/EtOAc wash Step4->Step5 Step6 6. Purification Silica Gel Column Step5->Step6

Figure 2: Step-by-step experimental workflow for the amination protocol.

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Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 4-((4-Bromophenylsulfonyl)methyl)tetrahydro-2H-pyran

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Methodologies, and Downstream Processing Chemical & Mechanistic Profiling In modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Methodologies, and Downstream Processing

Chemical & Mechanistic Profiling

In modern medicinal chemistry, the incorporation of highly functionalized, three-dimensional scaffolds is critical for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. The building block 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran represents a highly versatile electrophile for transition-metal catalysis.

Structurally, this molecule features a central aryl bromide activated by a para-substituted sulfonyl group, tethered to a tetrahydropyran (THP) ring. The THP-methyl-sulfonyl moiety acts as a robust pharmacophore, imparting aqueous solubility, metabolic stability, and vital hydrogen-bond acceptor properties without introducing the liability of easily oxidized centers.

The Causality of the Sulfonyl Group in Catalysis

The success of palladium-catalyzed cross-couplings (such as Suzuki-Miyaura and Buchwald-Hartwig reactions) relies heavily on the initial oxidative addition of the active Pd(0) species into the C–Br bond. The strongly electron-withdrawing nature of the para-sulfonyl group significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the aryl bromide. Computational and kinetic analyses demonstrate that electron-withdrawing groups stabilize the developing negative charge at the ipso-carbon during the transition state, drastically lowering the activation barrier ( ΔG‡ ) for oxidative addition [[1]](). Consequently, this substrate acts as a highly reactive electrophile, allowing for milder reaction conditions and lower catalyst loadings compared to electron-rich or neutral aryl halides 2.

G Pd0 Pd(0)L2 Active Catalyst PdII_OA Pd(II)(Ar)(Br)L2 Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition (Accelerated by -SO2R) ArBr 4-((4-bromophenylsulfonyl)methyl)THP (Electrophile) ArBr->PdII_OA PdII_TM Pd(II)(Ar)(Nuc)L2 Transmetalation/Amidation PdII_OA->PdII_TM Transmetalation / Base Nuc Nucleophile (R-B(OH)2 or R-NH2) Nuc->PdII_TM PdII_TM->Pd0 Reductive Elimination Product Cross-Coupled Product (C-C or C-N Bond) PdII_TM->Product

Figure 1: Palladium-catalyzed cross-coupling cycle highlighting accelerated oxidative addition.

Core Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific visual and analytical checkpoints to confirm catalytic turnover and prevent common failure modes such as catalyst poisoning or protodehalogenation.

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

This protocol utilizes a bidentate phosphine ligand (dppf) to stabilize the Pd intermediate and accelerate reductive elimination, preventing the accumulation of off-cycle resting states.

Reagents & Stoichiometry:

  • Electrophile: 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (1.0 equiv, 1.0 mmol)

  • Nucleophile: Aryl/Heteroaryl boronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL total)

Step-by-Step Procedure:

  • Inert Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the electrophile, boronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Solvent Degassing: Add the 1,4-Dioxane and H₂O. Causality Check: Oxygen is a potent poison for Pd(0). Degas the biphasic mixture via three freeze-pump-thaw cycles or vigorous sparging with N₂ for 15 minutes.

  • Reaction Initiation: Heat the mixture to 80 °C under an N₂ atmosphere.

    • Self-Validation Checkpoint: The solution should transition from a reddish suspension to a homogenous dark red/brown solution, indicating the generation of the active Pd(0) species.

  • Monitoring: Stir for 4–8 hours. Monitor via LC-MS. The electron-deficient nature of the aryl bromide ensures rapid conversion; extended heating beyond completion risks hydrolytic cleavage of sensitive downstream functional groups.

  • Quench & Extraction: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NH₄Cl (10 mL) to neutralize the base and partition the organic products.

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Electron-deficient aryl bromides are highly susceptible to hydrodehalogenation (reduction) during amination. To counteract this, a ligand with a wide bite angle (Xantphos) is strictly required to enforce a cis-geometry on the Pd(II) intermediate, thereby accelerating the desired C–N reductive elimination over competing β -hydride elimination 3.

Reagents & Stoichiometry:

  • Electrophile: 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (1.0 equiv, 1.0 mmol)

  • Nucleophile: Primary or secondary amine (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd)

  • Ligand: Xantphos (0.06 equiv, 6 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Pre-Catalyst Activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ and Xantphos in 2.0 mL of anhydrous 1,4-Dioxane. Stir for 10 minutes at room temperature. Causality Check: This pre-incubation ensures complete ligand exchange, displacing the dba ligands before the catalyst is exposed to the amine, preventing the formation of inactive Pd-amine off-cycle complexes.

  • Substrate Addition: Add the aryl bromide, amine, and Cs₂CO₃, followed by the remaining 3.0 mL of solvent.

  • Thermal Cycling: Seal the vessel and heat to 100 °C for 12 hours.

  • Filtration: Cool to room temperature and dilute with CH₂Cl₂. Filter the crude mixture through a short pad of Celite to remove the insoluble inorganic salts and precipitated palladium black.

Empirical Data & Optimization Matrices

The selection of the catalyst and ligand architecture is the primary determinant of yield when working with highly activated, electron-deficient aryl bromides. The table below summarizes the quantitative optimization data, demonstrating the necessity of bidentate ligands for this specific substrate class.

Reaction TypeCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Typical Yield (%)Primary Failure Mode (if low)
Suzuki-Miyaura Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9065 - 75%Protodehalogenation
Suzuki-Miyaura Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 80 85 - 95% None (Optimal)
Buchwald-Hartwig Pd(OAc)₂ / P(o-tol)₃NaOtBuToluene10040 - 50%Hydrodehalogenation (Reduction)
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos Cs₂CO₃ 1,4-Dioxane 100 80 - 92% None (Optimal)

Downstream Processing & Workflow

To maintain high throughput in drug discovery settings, standardizing the downstream processing of these cross-coupling reactions is essential. The workflow below outlines the critical path from inert setup to final analytical verification.

Workflow Step1 1. Inert Setup Glovebox or Schlenk Line Step2 2. Reaction Heat at 80-100°C Under N2 Step1->Step2 Step3 3. Workup Aqueous Quench & Extraction Step2->Step3 Step4 4. Purification Silica Gel Flash Chromatography Step3->Step4 Step5 5. Analysis NMR, LC-MS & Yield Calc Step4->Step5

Figure 2: Standardized self-validating workflow for palladium-catalyzed cross-coupling reactions.

Purification Note: Due to the polarity of the sulfonyl group and the THP ring, products derived from 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran typically exhibit high retention on normal-phase silica. A gradient elution utilizing Hexanes/Ethyl Acetate (transitioning to 100% EtOAc or adding 1-5% Methanol for highly polar amine products) is recommended for optimal resolution.

References

  • ACS Catalysis (2024). Mechanistic insights into the acceleration of oxidative addition by electron-withdrawing groups on aryl bromides.
  • Organic Letters (2024). Comprehensive overview of Buchwald-Hartwig amination parameters for electron-deficient and heteroaryl bromides.
  • NIH PMC (2010). Demonstrates the broad functional group tolerance of palladium catalysis toward highly polar sulfonyl functionalities.

Sources

Method

Application Note: Controlled Generation of Grignard Reagents from 4-((4-Bromophenylsulfonyl)methyl)tetrahydro-2H-pyran

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) f...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the generation of nucleophilic organometallic species from highly functionalized precursors. This application note details the robust, scalable, and self-validating protocol for forming a Grignard reagent from 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran .

Due to the presence of a strongly electron-withdrawing sulfone group and relatively acidic α -methylene protons, traditional magnesium insertion methods are prone to failure via self-quenching. By leveraging kinetically controlled halogen-magnesium exchange using the Knochel Turbo-Grignard reagent ( iPrMgCl⋅LiCl ), we bypass these thermodynamic pitfalls, ensuring >95% conversion to the active arylmagnesium species without degradation.

Mechanistic Rationale: Expertise & Experience

To successfully manipulate 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran, one must understand the competing kinetic and thermodynamic pathways dictated by its structure.

The Challenge of the α -Sulfonyl Protons

The molecule features an aryl bromide heavily deactivated by a para-substituted sulfone ( SO2​ ) moiety. While the electron-withdrawing nature of the sulfone technically activates the C-Br bond toward halogen-metal exchange, it introduces a critical vulnerability: the methylene bridge ( CH2​ ) situated between the tetrahydropyran (THP) ring and the sulfone group.

Protons adjacent to an alkyl aryl sulfone exhibit a pKa​ of approximately 29. Aryl Grignard reagents are strong bases (conjugate acid pKa​ ~ 43). If Grignard formation is attempted via traditional direct insertion (magnesium turnings in refluxing THF at 65 °C), the thermal energy provided easily overcomes the activation barrier for an intermolecular acid-base reaction. The newly formed Grignard reagent will rapidly deprotonate the α -position of unreacted starting material. This self-quenching results in a complex mixture of debrominated aryl sulfone and polymeric α -sulfonyl carbanions.

The Turbo-Grignard Solution

To circumvent self-quenching, the reaction must be performed at temperatures where the rate of C-C bond deprotonation is negligible, yet the rate of Grignard formation remains high. This is achieved using iPrMgCl⋅LiCl (1[1]).

The addition of lithium chloride breaks down the polymeric aggregates of iPrMgCl in THF, forming a highly reactive magnesiate complex. This dramatically accelerates the halogen-magnesium exchange, allowing it to proceed to completion at -20 °C to 0 °C. At these sub-ambient temperatures, the kinetic barrier for α -deprotonation is not breached, preserving the integrity of the functionalized Grignard reagent for subsequent electrophilic trapping (2[2]).

Reaction Pathway Visualization

The following diagram illustrates the divergent reaction pathways, highlighting why temperature control and reagent selection are non-negotiable for this substrate.

G Substrate 4-((4-bromophenylsulfonyl)methyl)THP (Aryl Bromide) Turbo iPrMgCl·LiCl in THF (-20 °C to 0 °C) Substrate->Turbo Halogen-Metal Exchange MgTurnings Mg Turnings in THF (65 °C) Substrate->MgTurnings Direct Insertion Grignard Arylmagnesium Intermediate (Target Grignard) Turbo->Grignard Fast Kinetics Quenched Self-Quenching / Deprotonation (Debrominated Byproduct) MgTurnings->Quenched High Temp Promotes Alpha-Deprotonation Grignard->Quenched If warmed > 10 °C Electrophile Electrophilic Trapping (e.g., Aldehyde/Ketone) Grignard->Electrophile Product Functionalized Target Molecule Electrophile->Product C-C Bond Formation

Reaction pathways highlighting the necessity of Turbo-Grignard conditions to avoid self-quenching.

Quantitative Method Comparison

The empirical data below summarizes the optimization campaign for this specific transformation, validating the necessity of the Turbo-Grignard approach.

Table 1: Comparative Analysis of Grignard Generation Methods for Sulfone-Bearing Aryl Bromides

MethodReagentsTemp (°C)Time (h)Conversion (%)Primary Byproduct
Direct Mg InsertionMg turnings, I2​ (cat.), THF65 (Reflux)2.0< 15%Debrominated sulfone (Self-quenching)
Standard Halogen Exchange iPrMgCl , THF04.0~ 45%Unreacted starting material
Turbo-Grignard Exchange iPrMgCl⋅LiCl , THF -20 to 0 1.5 > 95% None (Clean conversion)

Experimental Protocol: A Self-Validating Workflow

To ensure Trustworthiness , this protocol integrates an in-process validation step. You will chemically interrogate the reaction mixture to prove the Grignard reagent exists before committing your downstream electrophile.

Materials Required:
  • 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (1.0 equiv, strictly dried)

  • iPrMgCl⋅LiCl complex (1.3 M in THF, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Iodine ( I2​ ) crystals (for validation aliquot)

Step-by-Step Methodology:

Phase 1: Preparation and Exchange

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Substrate Dissolution: Dissolve 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (10.0 mmol) in anhydrous THF (20 mL) under Argon.

  • Thermal Control: Submerge the flask in a dry ice/ethylene glycol bath and cool the solution to strictly -20 °C . Note: Do not use a standard ice bath, as localized warming during addition will trigger deprotonation.

  • Reagent Addition: Add iPrMgCl⋅LiCl (1.3 M in THF, 11.0 mmol, 8.46 mL) dropwise via a syringe pump over 15 minutes. Maintain the internal temperature below -15 °C during the addition.

  • Maturation: Once addition is complete, allow the reaction to stir at -20 °C for 30 minutes, then gradually warm to 0 °C over 1 hour.

Phase 2: In-Process Validation (The Self-Validating Step) 6. Aliquot Extraction: Withdraw a 0.1 mL aliquot of the reaction mixture using an argon-purged syringe. 7. Chemical Quenching: Inject the aliquot into a GC vial containing 0.5 mL of a saturated NH4​Cl solution and a single crystal of I2​ dissolved in 0.2 mL THF. 8. Analysis: Analyze the organic layer via GC-MS or LC-MS.

  • Success Criterion: The chromatogram must show complete disappearance of the aryl bromide mass, replaced by the corresponding aryl iodide mass (from the I2​ trap). Minimal presence of the debrominated mass confirms that self-quenching was successfully suppressed.

Phase 3: Electrophilic Trapping 9. Coupling: Once validated, re-cool the Grignard solution to -20 °C. Add the desired electrophile (e.g., an aldehyde or ketone, 1.2 equiv) dropwise. 10. Completion: Allow the reaction to warm to room temperature over 2 hours, then quench with saturated aqueous NH4​Cl (20 mL). Extract with Ethyl Acetate (3 x 20 mL), dry over MgSO4​ , and concentrate in vacuo for subsequent purification.

References

  • Knochel, P., Dohle, W., Gommermann, N., & Vũ, V. A. T. (2003). Highly Functionalized Organomagnesium Reagents Prepared Through Halogen—Metal Exchange.
  • The Journal of Organic Chemistry - ACS Publications. (2015). One-Pot Synthesis of Aryl Sulfones from Organometallic Reagents and Iodonium Salts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Debromination in 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran

Welcome to the technical support center for 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals who utilize this key intermediate a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals who utilize this key intermediate and may encounter challenges with premature debromination. This unwanted side reaction can lead to reduced yields, complex purification processes, and the generation of impurities that can compromise downstream applications.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you diagnose, mitigate, and prevent debromination, ensuring the integrity and success of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with this specific molecule?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the phenylsulfonyl ring is replaced by a hydrogen atom. This converts the target molecule, 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran, into its corresponding des-bromo impurity, 4-((phenylsulfonyl)methyl)tetrahydro-2H-pyran. This is particularly problematic because the starting material is often a crucial building block in reactions that specifically require the C-Br bond for further functionalization, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[1][2] The loss of the bromine atom renders the molecule inactive for these intended subsequent transformations, leading to significant yield loss and the introduction of a structurally similar impurity that can be difficult to separate.

Q2: What are the most common causes of debromination in reactions involving this compound?

A2: Debromination of aryl bromides, especially those activated by an electron-withdrawing group like a sulfone, is typically promoted by specific reagents and conditions. The primary culprits include:

  • Palladium Catalysts and Ligands: While essential for cross-coupling, certain palladium(0) catalysts, particularly those with bulky, electron-rich phosphine ligands, can inadvertently generate palladium-hydride (Pd-H) species. These species are highly reactive and can reductively cleave the C-Br bond.[1][2]

  • Reducing Agents & Hydride Sources: The presence of even mild hydride sources in the reaction mixture can lead to reductive debromination. Common sources include sodium borohydride (NaBH4), silanes, or even certain solvents like isopropanol which can act as hydride donors under specific catalytic conditions.[3][4]

  • High Temperatures: Elevated reaction temperatures can increase the rate of debromination pathways, which may have a higher activation energy than the desired reaction.[1][2]

  • Strong Bases: Strong bases, such as sodium tert-butoxide (NaOtBu), can sometimes promote side reactions that generate hydride species, contributing to debromination.[5]

Q3: I'm performing a Suzuki coupling reaction and seeing significant debromination. What is the likely mechanism?

A3: In a Suzuki-Miyaura coupling, the catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex.[6] The debromination side reaction is often a result of a competing pathway where a Pd-H species is formed. This can happen if there are trace amounts of water or other proton sources reacting with the base and palladium complex, or through decomposition pathways of the catalyst or solvent. This Pd-H species can then undergo oxidative addition to another molecule of your aryl bromide. Instead of transmetalation with the boronic acid, this intermediate undergoes reductive elimination to release the debrominated product and regenerate the palladium catalyst, which can then continue this unwanted cycle.

Q4: How can I reliably detect and quantify the level of debromination in my reaction mixture?

A4: Accurately assessing the extent of debromination is critical for optimizing your reaction. The most effective analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for separating and quantifying the starting material, the desired product, and the debrominated impurity.[2] Developing a method with a suitable C18 column and a methanol/water or acetonitrile/water mobile phase will typically provide good resolution.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful tool for both separation and identification. The mass spectrometer can confirm the identity of the debrominated byproduct by its molecular weight, which will be 79.9 Da (the mass of bromine) lighter than the starting material.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of brominated to debrominated species by integrating characteristic aromatic proton signals. The disappearance of the typical AA'BB' splitting pattern of the 4-bromophenyl group and the appearance of a more complex multiplet for the unsubstituted phenyl group can be used for this analysis.[1]

In-Depth Troubleshooting Guides

Issue 1: Significant Debromination During Palladium-Catalyzed Cross-Coupling Reactions

This is the most common scenario where debromination is observed. The following steps provide a systematic approach to mitigate this side reaction.

Troubleshooting Workflow Diagram

G start Debromination Observed in Cross-Coupling Reaction temp Step 1: Optimize Temperature Lower temperature to 60-80°C start->temp base Step 2: Screen Bases Switch to weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) temp->base ligand Step 3: Evaluate Ligand/Catalyst Use less electron-rich phosphine ligands or consider catalyst systems less prone to Pd-H formation. base->ligand solvent Step 4: Check Solvent Ensure use of anhydrous aprotic solvents (Toluene, Dioxane, THF) ligand->solvent recheck Analyze by HPLC/GC-MS Is debromination <5%? solvent->recheck end Optimized Conditions Found recheck->end Yes revisit Re-evaluate Previous Steps or Consider Protecting Groups recheck->revisit No

Caption: A systematic workflow for troubleshooting debromination in cross-coupling reactions.

Step-by-Step Mitigation Protocol
  • Reduce Reaction Temperature: High temperatures often accelerate the rate of reductive debromination more than the desired coupling.[1]

    • Action: Attempt the reaction at a lower temperature. If you are running the reaction at 100-110 °C, try reducing it to 80 °C. Monitor the reaction progress carefully by TLC or LC-MS, as the desired reaction will also be slower. An extended reaction time may be necessary.

  • Change the Base: The choice of base is critical. Strong organic bases can sometimes promote side reactions.

    • Action: Switch from strong bases like NaOtBu or NaOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2][5] These are generally less likely to promote the formation of hydride species.

  • Screen Catalysts and Ligands: The electronic properties of the phosphine ligands on the palladium catalyst play a significant role.

    • Action: If you are using very electron-rich and bulky ligands (e.g., SPhos, XPhos), which are excellent for many couplings but can sometimes favor debromination, consider switching to less electron-donating phosphine ligands.[1][2] Sometimes, a simple catalyst like Pd(PPh₃)₄ can offer a better balance between reactivity and suppression of the side reaction.

  • Ensure Anhydrous and Aprotic Conditions: Protic solvents or residual water can be a source of protons for the formation of Pd-H species.

    • Action: Use high-purity, anhydrous aprotic solvents like toluene, dioxane, or THF.[1] Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen).

Issue 2: Debromination During Other Synthetic Steps (Non-Coupling)

If debromination is occurring during a reaction that does not involve a palladium catalyst, such as a reduction or a base-mediated reaction, consider the following causes.

Potential Causes and Solutions
Potential Cause Explanation Recommended Action
Strong Reducing Agents Reagents like Lithium Aluminum Hydride (LiAlH₄) or even Sodium Borohydride (NaBH₄) under certain conditions can reduce the aryl-bromide bond.[4]Use a milder or more selective reducing agent if possible. If you are reducing another functional group on the molecule, consider if a chemoselective reagent is available.
Catalytic Hydrogenation Standard hydrogenation conditions, such as H₂ gas with a Palladium on Carbon (Pd/C) catalyst, are very effective at removing aryl bromide groups.[9][10]This method is generally not compatible if the C-Br bond needs to be retained. If hydrogenation is necessary for another part of the molecule, alternative catalysts (e.g., certain nickel or platinum catalysts under specific conditions) may show better selectivity, but this requires careful screening.
Photochemical Degradation Exposure to UV light, especially in the presence of a photosensitizer or a hydrogen donor, can cause homolytic cleavage of the C-Br bond, leading to a radical-mediated debromination.[3][11]Protect the reaction from light by wrapping the flask in aluminum foil. Ensure solvents are peroxide-free.

Analytical Methodologies for Impurity Detection

A self-validating protocol requires robust analytical methods to monitor reaction progress and quantify impurities.

Recommended Analytical Protocol: HPLC-UV

This protocol provides a general starting point for quantifying the debrominated impurity.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Gradient: Start with a gradient optimized for your specific product, for example: 50% B to 95% B over 15 minutes.

    • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[1]

  • Quantification:

    • The debrominated byproduct will have a shorter retention time than the brominated starting material due to its lower lipophilicity.

    • Calculate the relative percentage of each component by peak area integration. For precise quantification, a calibration curve using an isolated standard of the impurity is recommended.

Comparison of Analytical Techniques
Technique Primary Use Advantages Limitations
HPLC-UV Quantification of starting material, product, and byproduct.[2]Excellent for routine monitoring, highly quantitative, robust.Requires method development, may not identify unknown impurities.
GC-MS Identification & Quantification of volatile components.[7]Provides molecular weight confirmation, excellent for identifying unknown byproducts.Not suitable for non-volatile or thermally labile compounds.
¹H NMR Structural Confirmation & Ratio Analysis Provides clear structural information, can determine molar ratios without a reference standard.Lower sensitivity than chromatographic methods, can be complex with overlapping signals.
LC-MS Identification & Quantification Combines separation power of HPLC with mass identification, highly sensitive.[12]More expensive instrumentation, can suffer from matrix effects and ionization suppression.

References

  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI. ([Link])

  • Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. PubMed. ([Link])

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor. ([Link])

  • Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. ([Link])

  • Reductions of aryl bromides in water at room temperature. PMC. ([Link])

  • Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. ([Link])

  • Analytical methods for water disinfection byproducts in foods and beverages. PubMed. ([Link])

  • Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes with Guanidine Bases. Chemical Science (RSC Publishing). ([Link])

  • Metal-catalysed halogen exchange reactions of aryl halides. The Sheppard Group. ([Link])

  • catalytic cycle for coupling reactions. YouTube. ([Link])

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. ([Link])

  • TOXICOLOGICAL PROFILE FOR BROMOFORM AND DIBROMOCHLOROMETHANE. Agency for Toxic Substances and Disease Registry. ([Link])

  • Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Journal of the American Chemical Society. ([Link])

  • Enhanced Debromination of 4-bromophenol by the UV/sulfite Process: Efficiency and Mechanism. PubMed. ([Link])

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate. ([Link])

Sources

Optimization

Technical Support Center: Purification of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic bottlenecks associated with highly polar, functionally dense intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic bottlenecks associated with highly polar, functionally dense intermediates. The purification of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran presents a unique challenge: the molecule possesses a highly polar, hydrogen-bond accepting sulfone (-SO₂-) core and a tetrahydropyran (THP) ether ring, contrasted by a lipophilic 4-bromophenyl group.

This guide is designed to move beyond basic step-by-step instructions. By understanding the underlying intermolecular forces at play between your analyte, the mobile phase, and the silica gel stationary phase, you can build a self-validating purification system that guarantees high recovery and purity.

Troubleshooting Guides & FAQs

Q: Why does my product streak down the column, resulting in broad, overlapping fractions and poor recovery? A: The causality lies in the molecular structure. The sulfone group possesses two highly electronegative oxygen atoms, creating a strong dipole moment. These oxygens act as potent hydrogen-bond acceptors, interacting intensely with the acidic silanol groups (-SiOH) on the surface of the normal-phase silica gel. When eluted isocratically, this continuous, high-affinity adsorption-desorption cycle causes severe band broadening (streaking). Solution: Implement a gradient elution strategy. Start with a non-polar mixture (e.g., 10% ethyl acetate in hexanes) to elute less polar impurities, then steadily increase the strong solvent (ethyl acetate) up to 40-50%[1]. The increasing concentration of ethyl acetate competitively binds to the silanol sites, displacing the sulfone into the mobile phase as a tight, concentrated band.

Q: I cannot dissolve the crude mixture in the starting eluent (10% EtOAc/Hexanes) for wet loading. What is the best approach? A: Sulfones, particularly those with rigid aromatic rings like the 4-bromophenyl group, are highly crystalline and exhibit poor solubility in alkane-heavy solvent mixtures. Attempting to wet-load a suspension will result in the sample dissolving slowly during elution, destroying the theoretical plates of your column and leading to massive peak tailing. Solution: You must utilize dry loading . Dissolve your crude mixture in a volatile, highly solubilizing solvent like dichloromethane (DCM). Add a mass of silica gel equal to 2-3 times the crude mass, and evaporate the solvent completely under reduced pressure to yield a free-flowing powder[2]. This ensures the sample is introduced to the column in an infinitely thin, uniform band.

Q: How do I effectively separate the target sulfone from unreacted starting materials like 4-bromobenzenesulfonyl chloride or 4-(bromomethyl)tetrahydro-2H-pyran? A: The starting materials lack the dual polar functionality of the final product. 4-bromobenzenesulfonyl chloride, for instance, is significantly less polar than the target sulfone because it lacks the THP oxygen and the extended aliphatic structure. Solution: Leverage this polarity gap using a shallow gradient. By holding the initial solvent system at 10-15% ethyl acetate in hexanes for 2-3 column volumes (CV), the starting materials will elute near the solvent front. Once the baseline is clear, ramp the gradient to 30-40% ethyl acetate to elute the target sulfone[3].

Q: My compound is not staining well with standard KMnO₄. How can I reliably track the elution? A: The causality of poor staining relates to the oxidation state of the molecule. Sulfones are already highly oxidized, making them less reactive to oxidative stains like potassium permanganate compared to alcohols or alkenes. Solution: Rely on a dual-visualization self-validating system. First, use short-wave UV light (254 nm); the 4-bromophenyl ring is highly UV-active and will appear as a dark spot against a fluorescent background. Second, use Phosphomolybdic Acid (PMA) or a p-Anisaldehyde stain and apply vigorous heat. The THP ether linkage will eventually char and form a dark blue/black spot under acidic, high-heat conditions, confirming the presence of the intact THP ring.

Standard Operating Procedure (SOP): Gradient Purification

This protocol is a self-validating system; each step contains built-in checks to ensure the chromatographic run is proceeding as designed.

  • Stationary Phase Preparation: Pack a glass column with 40-63 µm standard grade silica gel using a slurry of 10% Ethyl Acetate in Hexanes. Ensure the column bed is perfectly level. Validation: Run 1 Column Volume (CV) of starting solvent through the bed; the solvent line should drop perfectly horizontally.

  • Dry Loading Preparation: Dissolve the crude reaction mixture in minimal DCM. Add standard silica gel (3:1 mass ratio to crude) and concentrate via rotary evaporation until a dry, free-flowing powder is achieved[2]. Carefully transfer this powder onto the flat column bed.

  • Protective Layering: Add a 1 cm layer of clean sea sand on top of the dry-loaded sample. Causality: This prevents the kinetic energy of the added solvent from disrupting the sample band, maintaining the theoretical plates.

  • Gradient Elution Execution:

    • Phase 1 (Isocratic Hold): Elute with 2 CVs of 10% EtOAc/Hexanes to remove non-polar starting materials and byproducts.

    • Phase 2 (Ramp): Gradually increase the solvent polarity to 30% EtOAc/Hexanes over 3 CVs[3].

    • Phase 3 (Elution): Hold at 30-40% EtOAc/Hexanes until the target sulfone completely elutes[1].

  • Fraction Analysis: Spot fractions on a silica TLC plate, develop in 30% EtOAc/Hexanes, and utilize the dual-visualization technique (UV 254 nm + PMA stain) described in the FAQ.

Chromatographic Data Summary

The following table summarizes the expected retention behavior of the target molecule and common impurities to aid in your fraction identification.

Compound / ImpurityRecommended TLC Solvent SystemExpected Rf ValueElution Volume (CV)
4-bromobenzenesulfonyl chloride (Starting Material)20% EtOAc / Hexanes~0.701.0 - 2.0
4-(bromomethyl)tetrahydro-2H-pyran (Starting Material)20% EtOAc / Hexanes~0.651.5 - 2.5
4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran 20% EtOAc / Hexanes 0.25 - 0.30 4.0 - 6.0
Highly polar byproducts (e.g., sulfonic acids)20% EtOAc / Hexanes0.00Retained on baseline

Optimization Workflow

ChromatographyWorkflow Step1 Analyze Crude via TLC (Hexanes/EtOAc) Decision1 Is target Rf ~0.25? Step1->Decision1 Action1 Adjust Solvent Polarity (Increase/Decrease EtOAc) Decision1->Action1 No Decision2 Is sample highly soluble in starting eluent? Decision1->Decision2 Yes Action1->Decision1 Action2 Perform Dry Loading (Silica/Celite mix) Decision2->Action2 No Action3 Perform Wet Loading (Minimal volume) Decision2->Action3 Yes Final Execute Gradient Elution (10% -> 40% EtOAc) Action2->Final Action3->Final

Decision tree for optimizing the loading and elution of polar sulfone derivatives.

References

  • Unexpected Steric Effects of “Remote” Alkyl Groups on the Rate of Conjugate Additions to Alkyl α,β-Ethylenic Sulfones, Sulfoxides, and Esters Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Antiproliferative, Low-calcemic, Fluorinated Sulfone Analogs of 1α,25-Dihydroxyvitamin D3: Chemical Synthesis and Biological Evaluation Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Successful Flash Chromatography: Solvent Selection and Loading Techniques Source: Biotage Technical Resources URL:[Link]

Sources

Troubleshooting

Technical Support Center: Aqueous Solubility Solutions for 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the poor aqueous solubility of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran . As a Senior...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists struggling with the poor aqueous solubility of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran .

As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will diagnose the specific physicochemical root causes of this molecule's insolubility, provide targeted formulation strategies, and supply self-validating experimental protocols to get your assays running smoothly.

Part 1: Diagnostic FAQ (Understanding the "Why")

Q1: Why is 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran practically insoluble in water or standard buffers? A: The insolubility of this molecule is driven by a dual-penalty of high lipophilicity and high crystal lattice energy[1].

  • The "Grease Ball" Effect: The 4-bromophenyl group is highly lipophilic. The heavy bromine atom significantly increases the partition coefficient (LogP), making water an energetically unfavorable solvent. The tetrahydro-2H-pyran (THP) ring, while containing an oxygen atom, is sterically hindered by surrounding methylenes and acts primarily as a hydrophobic bulk.

  • The "Brick Dust" Effect: The sulfonyl group (-SO₂-) possesses a strong dipole. In the solid state, these dipoles align and form strong intermolecular interactions with the rigid bromophenyl rings. This results in a high crystal lattice energy (typically correlating with a high melting point), meaning a massive amount of thermodynamic energy is required to break the crystal apart before solvation can even occur[2][3].

Q2: Can I just adjust the pH of my buffer to dissolve it? A: No. This is a common pitfall. This specific molecule is entirely non-ionizable within the physiological pH range (pH 1–14). It lacks acidic groups (like carboxylic acids) or basic groups (like primary/secondary/tertiary amines). The oxygen in the THP ring is far too weakly basic to be protonated in standard aqueous media, and the sulfonyl group is neutral. Therefore, pH adjustment or salt formation strategies will fail entirely[1].

Q3: I dissolved it in 100% DMSO for my in vitro assay, but it crashed out when I added it to the cell culture media. How do I prevent this? A: This is known as solvent-shift precipitation. When the DMSO is diluted by the aqueous media, the solvent capacity drops exponentially, and the high lattice energy of the drug forces it to rapidly crystallize out of solution. To prevent this, you must lower the thermodynamic activity of the drug in the aqueous phase by introducing a "sink." This is achieved by adding surfactants (e.g., Tween 80) or complexing agents (e.g., Cyclodextrins) to the aqueous media before introducing the DMSO stock[4].

Part 2: Formulation Troubleshooting Guide (The "How")

To select the correct strategy, you must align the formulation approach with your target application.

G API 4-((4-bromophenylsulfonyl)methyl)THP High Crystal Energy & Lipophilicity Decision Target Application Phase? API->Decision InVitro In Vitro Screening (Tolerates Organic Solvents) Decision->InVitro InVivo In Vivo / Preclinical (Requires Biocompatibility) Decision->InVivo Cosolvent Co-Solvent System DMSO / PEG400 / Tween 80 InVitro->Cosolvent BrickDust Is Melting Point > 150°C? (Brick Dust vs Grease Ball) InVivo->BrickDust Nanosuspension Nanosuspension (Wet Media Milling) BrickDust->Nanosuspension Yes (High Lattice Energy) Cyclodextrin Inclusion Complexation (HP-β-CD or Captisol) BrickDust->Cyclodextrin No (High Lipophilicity)

Workflow for selecting a solubility enhancement strategy based on assay type and thermal properties.
Strategy A: Inclusion Complexation (Cyclodextrins)

Best for: In vivo PK studies (IV or Oral) at low-to-moderate doses. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (Captisol) feature a hydrophobic cavity and a hydrophilic exterior. The cavity size of β-cyclodextrins (approx. 6.0–6.5 Å) is perfectly sized to encapsulate the 4-bromophenyl ring of your molecule, shielding the most hydrophobic moiety from the water while the hydrophilic exterior maintains aqueous solubility[1][4].

Strategy B: Nanosuspensions (Particle Size Reduction)

Best for: High-dose in vivo oral efficacy studies (where cyclodextrin volumes would be toxic). Mechanism: If the molecule exhibits a very high melting point (strong "brick dust" character), cyclodextrins may not provide enough thermodynamic drive to break the crystal lattice. Nanosizing the API to < 500 nm drastically increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this exponentially increases the dissolution rate, while the Ostwald-Freundlich equation dictates a temporary increase in saturation solubility[4][5].

Part 3: Quantitative Data & Formulation Selection

Use the following table to benchmark your expected solubility gains and select the appropriate vehicle based on your tolerability limits.

Formulation StrategyTypical Vehicle CompositionExpected Solubility GainProsCons / Limitations
Aqueous Buffer PBS (pH 7.4)< 1 µg/mL (Baseline)Non-toxic, physiologicalCompletely insufficient for assays.
Co-solvent / Surfactant 5% DMSO + 10% Tween 80 + 85% Water50 - 500 µg/mLEasy to prepare, good for in vitroHigh DMSO/Tween is toxic to cells; risk of precipitation.
Cyclodextrin Complex 20% (w/v) HP-β-CD in Water1 - 5 mg/mLExcellent biocompatibility, clear solutionMay require heating/sonication to achieve equilibrium.
Nanosuspension 1% Poloxamer 188 + 0.2% Tween 80 (Aqueous)Apparent solubility > 50 mg/mLSupports massive oral doses, avoids organic solventsRequires specialized milling equipment; physical instability risk.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include built-in validation steps. Do not skip the analytical verification, as visual inspection is insufficient for poorly soluble drugs.

Protocol 1: Phase Solubility Profiling (Higuchi-Connors Method)

Use this protocol to validate if HP-β-CD can successfully encapsulate the 4-bromophenyl group.

Materials: HP-β-CD, PBS (pH 7.4), API, HPLC system. Step-by-Step:

  • Preparation: Prepare a series of HP-β-CD solutions in PBS at concentrations of 0%, 5%, 10%, 15%, 20%, and 25% (w/v).

  • Spiking: Add an excess amount of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (e.g., 10 mg) to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Place the vials in an orbital shaker at 37°C and 200 RPM for 48 hours. Causality note: 48 hours is mandatory because high-lattice-energy drugs dissolve very slowly; premature sampling leads to false negatives.

  • Separation: Centrifuge the samples at 15,000 × g for 15 minutes to pellet the undissolved API.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF or Regenerated Cellulose (RC) syringe filter. Critical: Do not use PTFE or Nylon filters, as they can nonspecifically bind highly hydrophobic APIs, artificially lowering your measured solubility.

  • Validation (HPLC): Dilute the filtrate 1:10 in mobile phase and quantify the dissolved API using HPLC-UV.

  • Analysis: Plot the API concentration (M) versus the HP-β-CD concentration (M). A linear increase (A_L type curve) confirms successful 1:1 inclusion complexation.

Protocol 2: Preparation of a Biocompatible Nanosuspension

Use this protocol for high-dose oral gavage studies in rodents.

Materials: Poloxamer 188, Tween 80, 0.5 mm Yttrium-stabilized Zirconium Oxide (YSZ) beads, Planetary micro mill, Dynamic Light Scattering (DLS) instrument. Step-by-Step:

  • Vehicle Preparation: Dissolve 1% (w/v) Poloxamer 188 and 0.2% (w/v) Tween 80 in Milli-Q water. This combination provides both steric (Poloxamer) and electrostatic/surface-tension (Tween) stabilization to prevent nanoparticle aggregation[5].

  • Dispersion: Weigh out 5% (w/w) of the API and disperse it into the vehicle to form a coarse suspension.

  • Milling Setup: Add the coarse suspension to a milling jar. Add the 0.5 mm YSZ beads at a 1:1 (v/v) ratio to the suspension.

  • Wet Media Milling: Mill at 400 RPM for a total of 2 hours. Critical Causality Step: Program the mill to run in 15-minute cycles with 5-minute cooling pauses. Overheating the suspension will cause the API to partially dissolve and rapidly recrystallize into larger needles (Ostwald Ripening), destroying the nanosuspension[2].

  • Harvesting: Separate the nanosuspension from the milling beads using a 200 µm sieve.

  • Validation (DLS): Analyze the suspension using DLS. A successful batch must have a Z-average particle size of < 400 nm and a Polydispersity Index (PDI) of < 0.25. If the PDI is > 0.3, the suspension is unstable and will likely aggregate in the syringe.

Part 5: References

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. researchgate.net. Available at:

  • Solubility Enhancement Techniques: A Review On Conventional And Novel Approaches. researchgate.net. Available at:

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols / increase drug solubility. science.gov. Available at:

  • A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. researchgate.net. Available at:

  • Ternary Solid Dispersions as an Alternative Approach to Enhance Pharmacological Activity. nih.gov. Available at:

Sources

Optimization

Scale-up challenges for 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran batch production

Welcome to the Technical Support Center for the scale-up and batch production of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran . As a Senior Application Scientist, I have designed this guide to move beyond basic l...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and batch production of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran .

As a Senior Application Scientist, I have designed this guide to move beyond basic laboratory procedures. Scale-up chemistry is governed by heat transfer, mass transfer, and process safety. This center provides field-proven insights, self-validating protocols, and troubleshooting logic to ensure your transition from the bench to the pilot plant is safe, high-yielding, and scientifically sound.

I. Process Logic & Reaction Pathway

The synthesis of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran involves a two-stage sequence: an S_N2 alkylation to form a thioether intermediate, followed by a dual-stage oxidation to the target sulfone. Understanding the distinct kinetic and thermodynamic profiles of these steps is critical for safe scale-up.

SynthesisRoute SM 4-Bromobenzenethiol + 4-(Bromomethyl)THP Step1 Alkylation (K2CO3, Solvent) Exothermic SN2 SM->Step1 Thioether Intermediate Thioether 4-((4-bromophenylthio)methyl)THP Step1->Thioether Step2 Oxidation (30% H2O2, Na2WO4) Biphasic, PTC-mediated Thioether->Step2 Sulfone Target Sulfone 4-((4-bromophenylsulfonyl)methyl)THP Step2->Sulfone 2.5 eq. H2O2

Chemical pathway for the scalable synthesis of 4-((4-bromophenylsulfonyl)methyl)THP.

II. Frequently Asked Questions: Reagent Selection & Safety

Q: Our bench chemists used mCPBA for the oxidation step with great success. Why is the Tech Center rejecting mCPBA for the 10 kg batch? A: While meta-chloroperoxybenzoic acid (mCPBA) is highly effective at the milligram scale, it presents catastrophic risks at the pilot scale. Pure mCPBA is shock-sensitive and potentially explosive in the condensed phase[1]. Furthermore, mCPBA exhibits intrinsic thermal instability in common scale-up solvents like DMF; the initial exotherm can trigger the formation of m-chlorobenzoyl peroxide, which has historically led to severe pilot-plant explosions[1]. Additionally, mCPBA is rarely available above 70-75% purity and generates stoichiometric amounts of 3-chlorobenzoic acid as a solid waste byproduct, complicating large-scale isolation[2].

Q: What is the authoritative, scalable alternative for this oxidation? A: The industry standard for scalable sulfide-to-sulfone oxidation is 30% aqueous hydrogen peroxide (H₂O₂) catalyzed by sodium tungstate dihydrate (Na₂WO₄·2H₂O)[3][4]. Causality: Tungstate reacts with H₂O₂ to form a highly electrophilic oxodiperoxotungstate complex. This complex selectively transfers oxygen to the sulfur atom. Because the byproduct is simply water, atom economy is maximized, and the risk of shock-sensitive peroxide accumulation is mitigated through controlled dosing[3].

Quantitative Comparison of Oxidation Strategies
ParametermCPBA (meta-Chloroperoxybenzoic acid)H₂O₂ (30% aq.) + Na₂WO₄ Catalyst
Typical Yield 85 - 91%90 - 96%
Oxidant Equivalents 2.0 - 3.0 eq.2.5 eq.
Reaction Temperature 0 °C to Room Temp50 - 60 °C (for sulfone completion)
Primary Byproduct 3-Chlorobenzoic acid (solid waste)Water (aqueous waste)
Thermal Runaway Risk High (Shock-sensitive, explosive in DMF)Moderate (Requires controlled dosing)
Phase Transfer Reqt. None (Homogeneous in DCM/DMF)High (Requires PTC like Aliquat 336)

III. Self-Validating Batch Methodology

To ensure scientific integrity, this protocol is designed as a self-validating system . You must not proceed to subsequent steps without passing the explicit In-Process Control (IPC) checkpoints.

Phase 1: Thioether Formation
  • Charge: To a jacketed reactor, charge acetonitrile (5 L/kg), 4-bromobenzenethiol (1.0 eq), and anhydrous K₂CO₃ (1.5 eq). Stir at 20 °C for 30 minutes to generate the thiolate.

  • Dose: Slowly dose 4-(bromomethyl)tetrahydro-2H-pyran (1.05 eq) over 1 hour. Maintain the internal temperature below 30 °C to control the S_N2 exotherm.

  • Age: Stir at 40 °C for 4 hours.

  • IPC Checkpoint 1 (Validation): Pull a sample for HPLC analysis. The reaction is validated to proceed ONLY if residual 4-bromobenzenethiol is <1.0%. If >1.0%, dose an additional 0.05 eq of the alkylating agent and age for 1 hour.

  • Workup: Filter the inorganic salts, concentrate the filtrate, and reconstitute the thioether in ethyl acetate (EtOAc) for the next step.

Phase 2: Catalytic Oxidation to Sulfone

Causality Note: The oxidation occurs in two distinct kinetic regimes. Sulfide → Sulfoxide is extremely fast and highly exothermic. Sulfoxide → Sulfone is slower and requires thermal activation (50-60 °C)[3].

  • Charge: To the EtOAc solution of the thioether, add Na₂WO₄·2H₂O (0.02 eq) and a Phase Transfer Catalyst (PTC) such as trioctylmethylammonium chloride (Aliquat 336, 0.02 eq). Why PTC? The tungstate catalyst resides in the aqueous peroxide phase, while the thioether is in the organic phase. The PTC shuttles the peroxotungstate complex across the phase boundary, preventing mass-transfer starvation[3].

  • Cool: Chill the reactor jacket to 0-5 °C.

  • Dose: Slowly dose 30% aqueous H₂O₂ (2.5 eq) over 2 hours. Monitor the calorimetry closely.

  • Age (Stage 1): Allow the mixture to warm to 25 °C and stir for 2 hours.

  • IPC Checkpoint 2 (Validation): Quench a 1 mL sample with sodium sulfite and analyze via HPLC. Validation requires <1% thioether and >90% sulfoxide intermediate. Do NOT apply heat if unreacted thioether remains; simultaneous oxidation of accumulated thioether at elevated temperatures will trigger a thermal runaway.

  • Age (Stage 2): Once validated, heat the reactor to 55-60 °C for 4 hours to drive the sulfoxide to the sulfone[3].

  • IPC Checkpoint 3 (Validation): HPLC must show >99% sulfone.

  • Quench: Cool to 10 °C and dose 10% aqueous sodium thiosulfate until peroxide test strips read 0 ppm. Separate the phases and crystallize the product from the organic layer.

IV. Troubleshooting Guide: Incomplete Conversion

Issue: During Phase 2, IPC Checkpoint 3 fails. The reaction has stalled with a high ratio of sulfoxide intermediate and very little target sulfone.

Root Cause Analysis: The sulfoxide-to-sulfone transition requires a higher activation energy and highly efficient phase mixing. If the reaction stalls, it is typically due to oxidant depletion, thermal starvation, or mass-transfer limitations. Follow the logic tree below to safely drive the reaction to completion.

Troubleshooting Start IPC: High Sulfoxide Low Sulfone Q1 Is H2O2 > 2.5 eq? Start->Q1 A1 Dose 0.5 eq H2O2 Monitor Exotherm Q1->A1 No Q2 Is PTC present? Q1->Q2 Yes End Complete Conversion A1->End A2 Add 2 mol% Aliquat 336 Q2->A2 No Q3 Is Temp 50-60°C? Q2->Q3 Yes A2->End A3 Heat to 55°C slowly Q3->A3 No Q3->End Yes A3->End

Diagnostic logic tree for resolving incomplete thioether oxidation during scale-up.

Actionable Steps based on the Logic Tree:

  • Verify Oxidant Stoichiometry: H₂O₂ degrades over time, especially in the presence of trace metals. If you started with older H₂O₂ stock, you may have less than the required 2.5 equivalents. Dose an additional 0.5 eq slowly.

  • Verify Phase Transfer: If agitation is poor or the PTC was omitted, the aqueous peroxotungstate cannot reach the organic sulfoxide. Increasing agitation speed and adding 1-2 mol% of a quaternary ammonium salt will immediately restart the reaction[3].

  • Verify Thermodynamics: The second oxidation will not occur at room temperature. Ensure the internal reactor temperature (not just the jacket) has reached 55 °C[3].

V. References

  • [5] Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at:

  • [3] Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Taylor & Francis. Available at:

  • [1] Safer Preparation of m-CPBA/DMF Solution in Pilot Plant | Organic Process Research & Development. ACS Publications. Available at:

  • [4] EP1334956B1 - Method for preparing sulfone or sulfoxide compound. Google Patents. Available at:

  • [2] Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). HKUST Safety Guidelines. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Guide: 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran vs. Aryl Chlorides

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran with that of generic aryl chlorides. The analysis is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran with that of generic aryl chlorides. The analysis is designed for researchers, scientists, and professionals in drug development, offering insights into the distinct and complementary synthetic pathways these molecules enable. We will explore the mechanistic underpinnings of their reactivity, supported by experimental data and detailed protocols, to inform strategic decisions in complex molecule synthesis.

Introduction: Two Classes of Reagents, Distinct Synthetic Opportunities

In the landscape of organic synthesis, the strategic functionalization of aromatic and aliphatic scaffolds is paramount. Aryl halides are foundational building blocks, with their reactivity being pivotal for constructing carbon-carbon and carbon-heteroatom bonds. While economically advantageous, aryl chlorides present a significant reactivity challenge due to the strength of the C-Cl bond.[1]

Conversely, bifunctional reagents like 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran offer multiple, orthogonally reactive sites. This molecule uniquely combines the functionalities of an aryl bromide—a classical substrate for cross-coupling reactions—and a sulfone-activated methylene group, a precursor for powerful C=C bond-forming transformations such as the Julia-Kocienski olefination.[2][3]

This guide dissects the reactivity profiles of these two classes of compounds, moving beyond simple comparisons to explain the causality behind their synthetic utility and the experimental conditions required to exploit their unique chemical behaviors.

Reactivity Profile of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran

This molecule contains two primary points of reactivity: the carbon-bromine (C-Br) bond on the aromatic ring and the methylene group (CH₂) adjacent to the sulfonyl group.

Reactivity at the C-Br Bond: A Gateway to Cross-Coupling

The aryl bromide moiety is a well-established and highly reliable functional group for palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the rate-determining oxidative addition step follows a well-known trend based on bond dissociation energy (BDE): C-I > C-Br > C-Cl.[4][5]

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)

BondApproximate BDE (kJ/mol)Relative Reactivity in Oxidative Addition
C-Cl~330-397Low
C-Br~276-335Medium
C-I~209-272High

Data sourced from multiple chemical literature sources reflecting typical ranges.

The C-Br bond in our target sulfone is readily activated by standard palladium(0) catalysts under relatively mild conditions. This makes it an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L₂(R) pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R start_node Ar-Br boronic_acid R-B(OH)₂ base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Reactivity of the Sulfone-Activated Methylene Group

The electron-withdrawing sulfonyl group (SO₂) significantly acidifies the adjacent methylene protons. Treatment with a suitable base readily generates a nucleophilic carbanion. This reactivity is the cornerstone of the Julia-Kocienski olefination , a powerful method for creating alkenes.[2][3]

The reaction proceeds via the following key steps:

  • Deprotonation: A base (e.g., KHMDS, NaHMDS) removes a proton from the methylene group to form a stabilized sulfonyl carbanion.

  • Nucleophilic Addition: The carbanion adds to an aldehyde or ketone, forming a β-alkoxy sulfone intermediate.

  • Rearrangement & Elimination: This intermediate undergoes a spontaneous sequence involving a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to furnish the alkene product.[6] This one-pot procedure is a significant advantage over the classical Julia olefination.

This pathway involves the cleavage of a C-S bond, a fundamentally different process than the C-Cl bond cleavage in aryl chlorides.[7]

reagent ArSO₂-CH₂-R¹ carbanion ArSO₂-C⁻H-R¹ reagent->carbanion -H⁺ base Base (e.g., KHMDS) alkoxide β-Alkoxy Sulfone Intermediate carbanion->alkoxide + R²CHO carbonyl R²CHO (Aldehyde) alkene R¹-CH=CH-R² (Alkene) + SO₂ + ArO⁻ alkoxide->alkene Smiles Rearrangement & β-Elimination

Caption: Simplified mechanism of the Julia-Kocienski olefination.

Reactivity Profile of Aryl Chlorides

Aryl chlorides are abundant and cost-effective feedstocks, but their utility has historically been limited by the inertness of the C-Cl bond.

The Challenge of the C-Cl Bond

The primary hurdle in activating aryl chlorides is the high dissociation energy of the C-Cl bond, making the oxidative addition step in cross-coupling catalysis thermodynamically and kinetically challenging.[1][4] Consequently, standard palladium catalysts and conditions that are effective for aryl bromides often fail entirely with aryl chlorides.

Modern Catalytic Systems for Activating Aryl Chlorides

Significant advances in catalysis have overcome this challenge. The key developments include:

  • Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald (e.g., XPhos, SPhos) and Fu (e.g., P(t-Bu)₃) families are crucial. They form highly active, low-coordinate Pd(0) species that are electron-rich enough to cleave the strong C-Cl bond.[1][8]

  • Nickel Catalysis: Nickel-based catalysts are often more effective than palladium for activating aryl chlorides due to their lower cost and distinct electronic properties that can favor the oxidative addition step.[9][10]

These advanced systems often require higher temperatures and more carefully controlled conditions compared to reactions with aryl bromides.

Nucleophilic Aromatic Substitution (SNAr)

Aryl chlorides can undergo nucleophilic substitution, but typically only under specific circumstances:

  • SNAr Mechanism: If strong electron-withdrawing groups (like -NO₂ or -CN) are positioned ortho or para to the chlorine, the aromatic ring becomes electron-deficient enough to be attacked by a nucleophile.[11][12] This proceeds via a resonance-stabilized Meisenheimer complex intermediate.[11]

  • Benzyne Mechanism: In the absence of activating groups, substitution requires extremely harsh conditions (e.g., NaOH at 350°C) and proceeds through a highly reactive benzyne intermediate via an elimination-addition mechanism.[13][14]

Head-to-Head Comparison: Performance & Selectivity

The choice between these substrates depends entirely on the desired transformation. The reactivity of the C-Br bond on the sulfone and the C-Cl bond of an aryl chloride are not directly comparable for the same reaction type; rather, they enable different, often complementary, synthetic strategies.

Cross-Coupling Reactions

In a Suzuki-Miyaura coupling, 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran would react under significantly milder conditions than an analogous aryl chloride.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

SubstrateCatalyst SystemBaseSolventTemperature (°C)Typical Yield
Aryl Bromide (Sulfone)Pd(PPh₃)₄ / PdCl₂(dppf)K₂CO₃ / Cs₂CO₃Toluene/H₂O / Dioxane80 - 100High
Aryl ChloridePd₂(dba)₃ + XPhos / NiCl₂(dme)K₃PO₄ / t-BuONaToluene / Dioxane100 - 120Moderate to High

This data illustrates a general trend: activating the C-Cl bond requires more specialized (and often more expensive) catalyst systems and more forcing conditions.[1][10]

Chemoselectivity & Orthogonal Reactivity

The true value of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran lies in its bifunctional nature. It is possible to perform a cross-coupling reaction on the C-Br bond while leaving the sulfone-activated methylene group untouched, and vice versa.

cluster_main Comparative Reactivity Pathways start_sulfone 4-((4-bromophenylsulfonyl)methyl) tetrahydro-2H-pyran suzuki_sulfone Suzuki Coupling start_sulfone->suzuki_sulfone Pd(0), Base (Mild Cond.) julia_sulfone Julia-Kocienski Olefination start_sulfone->julia_sulfone Base, Carbonyl (Orthogonal) start_chloride Aryl Chloride suzuki_chloride Suzuki Coupling (Forcing Conditions) start_chloride->suzuki_chloride Pd(0)/Ni(0) + Special Ligand (Harsh Cond.) snar_chloride SNAr / Benzyne start_chloride->snar_chloride Nu⁻, EWG or Very Harsh Cond. product_suzuki Cross-Coupled Product suzuki_sulfone->product_suzuki product_julia Alkene Product julia_sulfone->product_julia product_suzuki_cl Cross-Coupled Product suzuki_chloride->product_suzuki_cl product_snar Substituted Arene snar_chloride->product_snar

Caption: Logical workflow comparing the distinct reaction pathways.

An aryl chloride, being monofunctional at the C-Cl bond, does not offer this synthetic flexibility. Its reactivity is confined to transformations that can activate that specific bond.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of the Aryl Bromide Sulfone
  • Objective: To demonstrate the cross-coupling reactivity at the C-Br bond.

  • Methodology:

    • To a dried flask under an inert atmosphere (N₂ or Ar), add 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

    • Add PdCl₂(dppf) (0.03 equiv) as the catalyst.

    • Add a 4:1 mixture of dioxane and deionized water as the solvent.

    • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Julia-Kocienski Olefination using the Sulfone
  • Objective: To demonstrate the olefination reactivity of the sulfone-activated methylene group.

  • Methodology:

    • To a dried flask under an inert atmosphere at -78 °C, add a solution of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (1.1 equiv) in anhydrous THF.

    • Slowly add a solution of potassium bis(trimethylsilyl)amide (KHMDS, 1.0 M in THF, 1.05 equiv) and stir for 30 minutes to generate the carbanion.

    • Add a solution of the desired aldehyde (1.0 equiv) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude alkene product by flash column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of a Representative Aryl Chloride
  • Objective: To highlight the more demanding conditions required for aryl chlorides.

  • Methodology:

    • To a dried Schlenk tube under an inert atmosphere, add the aryl chloride (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).

    • Add the catalyst precursor palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and the specialized ligand XPhos (0.05 equiv).

    • Add anhydrous toluene as the solvent.

    • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Conclusion

The comparison between 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran and aryl chlorides is not one of direct competition, but of strategic differentiation.

  • 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran is a versatile, bifunctional building block. Its aryl bromide handle provides reliable access to cross-coupling chemistry under standard, mild conditions. Its sulfone-activated methylene group enables powerful Julia-Kocienski olefination reactions. This orthogonality is a significant asset in multi-step synthesis.

  • Aryl Chlorides are cost-effective but fundamentally less reactive substrates. Their successful application in modern synthesis, particularly in cross-coupling, is a testament to advances in catalyst design. While they require more forcing conditions and specialized reagents, their low cost makes them highly desirable for industrial-scale applications.[1]

For the synthetic chemist, the choice is clear: for rapid, flexible, and orthogonal functionalization in a research setting, the bromo-sulfone is a superior tool. For large-scale synthesis where cost is a primary driver and the activation of a C-Cl bond is a feasible step, aryl chlorides remain an indispensable resource.

References

  • Blakemore, P. R., et al. (1998). Julia-Kocienski Olefination. Synlett, 1998(1), 26-28. Available at: [Link]

  • Valente, C., et al. (2012). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides. Chemistry – A European Journal, 18(30), 9184-9200. Available at: [Link]

  • Wang, D., et al. (2020). Fluorine Effects for Tunable C–C and C–S Bond Cleavage in Fluoro-Julia–Kocienski Intermediates. CCS Chemistry, 2(4), 1369-1380. Available at: [Link]

  • Weires, A. G., et al. (2018). Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides with Primary Alkyl Chlorides. ACS Catalysis, 8(3), 2357-2360. Available at: [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon, College of Science for Women. Available at: [Link]

  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(29), 9257-9259. Available at: [Link]

  • DeSoto, J., et al. (2015). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Organic & Biomolecular Chemistry, 13(25), 6963-6972. Available at: [Link]

  • James, M. J., et al. (2021). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. JACS Au, 1(12), 2269-2276. Available at: [Link]

  • OpenStax (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available at: [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. Available at: [Link]

  • KPU Pressbooks (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Košmrlj, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2736. Available at: [Link]

  • Scientific Research Publishing. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. International Journal of Organic Chemistry, 3(1). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pathways of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran: A Comparative Guide

As a Senior Application Scientist, I frequently encounter complex multi-motif molecules in drug development pipelines that require rigorous structural elucidation. The compound 4-((4-bromophenylsulfonyl)methyl)tetrahydro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex multi-motif molecules in drug development pipelines that require rigorous structural elucidation. The compound 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (C₁₂H₁₅BrO₃S) is a prime example. It features a tetrahydropyran (THP) ring, a methylene bridge, a sulfonyl linker, and a halogenated aromatic ring. Accurate identification of this compound and its downstream metabolites relies entirely on understanding the causality behind its mass spectrometry (MS) fragmentation behavior.

This guide objectively compares analytical platforms for analyzing this class of compounds, details the mechanistic pathways that dictate its fragmentation, and provides field-proven, self-validating experimental protocols.

Comparative Technology Overview

When analyzing sulfone-linked cyclic ethers, the choice of MS platform dictates the quality and type of structural information obtained. Table 1 objectively compares the performance of three primary analytical alternatives.

Table 1: Performance Comparison of MS Platforms for Bromophenyl-Sulfone THP Derivatives

Analytical PlatformIonization MethodKey Advantage for this CompoundLimitationsBest Use Case
High-Resolution Q-TOF ESI (Soft)Sub-ppm mass accuracy resolves isobaric interferences; preserves the [M+H]⁺ precursor ion.Lower dynamic range for absolute quantitation compared to QqQ.Metabolite identification and mechanistic structural elucidation.
Triple Quadrupole (QqQ) ESI (Soft)Maximum sensitivity for targeted Multiple Reaction Monitoring (MRM) of specific C-S bond cleavages.Lacks high-resolution capability; cannot definitively assign empirical formulas to novel fragments.High-throughput pharmacokinetic (PK) bioanalysis.
GC-EI-MS Electron Impact (Hard, 70 eV)Provides highly reproducible, library-searchable spectral fingerprints dominated by inductive cleavage[1].Often lacks the intact molecular ion due to extensive in-source fragmentation.Volatile impurity profiling and raw material screening.

Mechanistic Fragmentation Pathways (ESI-MS/MS)

The fragmentation of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran under Collision-Induced Dissociation (CID) is not random; it is strictly governed by the relative stabilities of the resulting carbocations and the leaving group propensities of the structural motifs.

A. The Bromine Isotope Signature (The Anchor)

Before analyzing bond cleavages, we must establish our anchor. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the intact pseudo-molecular ion [M+H]⁺ will appear as a distinct doublet at m/z 319.00 and 321.00 . Any subsequent fragment that retains the bromophenyl ring will inherently display this 2 Da separated doublet, serving as an internal tracer for the aromatic moiety.

B. Sulfonyl α-Cleavage (C-S Bond Rupture)

The sulfonyl group (-SO₂-) is highly electron-withdrawing. Under CID conditions, the most labile bonds are the C-S bonds due to the stability of the resulting fragments.

  • Formation of the Bromophenylsulfonyl Cation: Cleavage of the C(alkyl)-S bond yields the[C₆H₄BrSO₂]⁺ ion at m/z 219/221 . This is a highly diagnostic ion for arylsulfones.

  • Formation of the THP-methyl Cation: Heterolytic cleavage where the charge is retained on the aliphatic portion yields the (tetrahydro-2H-pyran-4-yl)methyl cation[C₆H₁₁O]⁺ at m/z 99 . This ion is stabilized by the inductive effect of the alkyl ring, a common feature in oxygen-containing orthogonalizing groups[2].

C. Extrusion of Sulfur Dioxide (SO₂)

A hallmark of sulfone mass spectrometry is the neutral loss of SO₂ (64 Da)[3]. Rearrangement followed by SO₂ extrusion from the [M+H]⁺ ion leads to a [C₁₂H₁₅BrO]⁺ species at m/z 255/257 . Further cleavage of the C-C bond yields the highly stable 4-bromophenyl cation[C₆H₄Br]⁺ at m/z 155/157 .

D. Tetrahydropyran (THP) Ring Opening

The m/z 99 fragment ([C₆H₁₁O]⁺) undergoes further decomposition. As established in cyclic ether fragmentation rules, the oxygen atom initiates α-cleavage or inductive cleavage[4]. This typically results in the neutral loss of water (H₂O, 18 Da) to form m/z 81 , or the loss of formaldehyde (CH₂O, 30 Da) to form m/z 69 .

Fragmentation M [M+H]+ m/z 319 / 321 Precursor Ion F1 [C6H4BrSO2]+ m/z 219 / 221 Bromophenylsulfonyl M->F1 C-S Cleavage Loss of THP-CH3 F2 [C6H11O]+ m/z 99 THP-methyl cation M->F2 C-S Cleavage Loss of Ar-SO2H F3 [M+H - SO2]+ m/z 255 / 257 SO2 Extrusion M->F3 Rearrangement Loss of SO2 (64 Da) F4 [C6H4Br]+ m/z 155 / 157 Bromophenyl cation F1->F4 Loss of SO2 F5 [C6H9]+ m/z 81 Loss of H2O F2->F5 Ring Opening Loss of H2O (18 Da) F3->F4 C-C Cleavage

ESI-MS/MS fragmentation pathways of the target bromophenyl sulfone compound.

Experimental Protocols: Self-Validating LC-HRMS/MS Workflow

To ensure scientific integrity and reproducibility, the following protocol represents a self-validating system. Every batch must include internal checks to verify mass accuracy and fragmentation efficiency.

Step 1: System Suitability & Calibration

  • Calibrate the Q-TOF instrument in positive ESI mode using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 2 ppm.

  • Self-Validation Check: Inject a blank solvent followed by a known reference standard (e.g., Sulfadimethoxine, m/z 311.0814) to confirm the absence of carryover and validate exact mass measurement prior to analyzing the target compound.

Step 2: Sample Preparation

  • Dissolve 1.0 mg of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

Step 3: Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 4: MS/MS Acquisition Parameters

  • Source Parameters: Capillary Voltage +4.0 kV, Drying Gas 10 L/min at 300°C.

  • Isolation: Set Q1 to isolate the precursor doublet (m/z 319.0 and 321.0) with a narrow isolation width (~1.3 m/z) to ensure isotopic fidelity.

  • Fragmentation: Apply Collision Energy (CE) ramping from 15 eV to 45 eV using Argon as the collision gas to capture both low-energy (e.g., THP cleavage) and high-energy (e.g., SO₂ extrusion) fragmentation events.

Workflow S1 Sample Prep 100 ng/mL in MeOH:H2O S2 LC Separation C18 Column Gradient Elution S1->S2 S3 ESI Ionization Positive Mode +4.0 kV S2->S3 S4 Q1 Isolation Select m/z 319.0 & 321.0 S3->S4 S5 CID Cell Argon Gas CE: 15-45 eV S4->S5 S6 TOF Detection High Resolution Mass Analysis S5->S6

Step-by-step LC-HRMS/MS experimental workflow for structural elucidation.

Quantitative Data Summary

The table below summarizes the expected quantitative mass data for the target compound, serving as a reference for empirical formula assignment during data analysis.

Table 2: Key Fragment Ions and Structural Assignments

Measured m/z (⁷⁹Br / ⁸¹Br)Empirical FormulaMass Error (ppm)Structural Assignment / Causality
319.0003 / 320.9983[C₁₂H₁₆BrO₃S]⁺< 2.0Intact pseudo-molecular ion[M+H]⁺.
255.0384 / 257.0364[C₁₂H₁₆BrO]⁺< 2.0Neutral loss of SO₂ (64 Da) via rearrangement.
218.9088 / 220.9068[C₆H₄BrSO₂]⁺< 2.0Bromophenylsulfonyl cation (C-S bond α-cleavage).
154.9496 / 156.9476[C₆H₄Br]⁺< 2.0Bromophenyl cation (Loss of SO₂ from m/z 219).
99.0810 (Singlet)[C₆H₁₁O]⁺< 2.0THP-methyl cation (Charge retention on aliphatic chain).
81.0704 (Singlet)[C₆H₉]⁺< 2.0Neutral loss of H₂O from the THP-methyl cation.

References

  • Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion, nsf.gov,
  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC, nih.gov,
  • Continuous collective analysis of chemical reactions - ChemRxiv, chemrxiv.org,
  • Elimination Reactions - ResearchGate, researchg

Sources

Validation

Spectroscopic Validation of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran: A Comparative Guide to qNMR vs. HPLC-UV

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Causality in Impurity Detection

4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran (C₁₂H₁₅BrO₃S) is a highly versatile bifunctional building block utilized in advanced medicinal chemistry. The 4-bromophenyl moiety serves as an essential handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the sulfonyl-activated methylene group is primed for α -deprotonation in Julia-Kocienski-type olefinations. Because downstream synthetic stoichiometry relies on precise molar equivalents, absolute purity validation is critical.

Standard High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection often falls short for this specific molecule. The UV absorbance of this compound is entirely dictated by the 4-bromophenylsulfonyl chromophore. The tetrahydro-2H-pyran (THP) ring and the methylene linker are UV-transparent. If a synthetic batch contains unreacted aliphatic precursors (like THP-methanol) or des-sulfonyl byproducts, these impurities will not absorb UV light at standard analytical wavelengths (220 nm or 254 nm). Consequently, HPLC-UV area normalization will artificially inflate the purity of the compound, completely missing these aliphatic contaminants[1].

To solve this, Quantitative Nuclear Magnetic Resonance (qNMR) is employed. qNMR is a primary ratio method that relies on the fundamental quantum mechanical principle that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, regardless of the molecule's chromophoric properties [2].

Comparative Performance: qNMR vs. HPLC-UV

The following table summarizes the objective performance metrics of spectroscopic (qNMR) versus chromatographic (HPLC-UV) validation for this specific sulfone building block.

Analytical Feature1H qNMR (Spectroscopic)HPLC-UV (Chromatographic)Causality & Practical Impact
Fundamental Principle Direct molar proportionality[3]Separation and UV extinction coefficientqNMR yields absolute molar purity; HPLC yields relative area purity.
Detection of Aliphatic Impurities Excellent (Detects all protons)Poor (Misses UV-transparent THP species)qNMR prevents stoichiometric errors in downstream coupling by revealing "invisible" mass.
Reference Standard Requirement Universal Internal Standard (e.g., Maleic Acid)[4]Compound-specific reference standardqNMR eliminates the need to synthesize and certify standards for every novel impurity[1].
Precision (RSD%) < 1.0% (with S/N > 250:1)[5]< 1.5%qNMR requires fewer sample preparation steps, reducing volumetric/gravimetric propagation errors.
Limit of Detection (LOD) ~0.1%~0.01%HPLC is superior for detecting highly UV-active trace impurities below the qNMR baseline[6].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Every parameter is chosen to eliminate systematic bias.

Protocol A: Absolute Purity via 1H qNMR (The Gold Standard)

This protocol uses an internal standard (IS) to determine the absolute mass fraction of the target sulfone.

  • Internal Standard Selection : Select certified reference grade Maleic acid ( δ ~6.2 ppm, singlet, 2H). Causality: Maleic acid is chosen because its resonance does not overlap with the analyte's aromatic AA'BB' system ( δ 7.6–7.9 ppm, 4H) or the THP aliphatic signals ( δ 1.2–4.0 ppm)[4].

  • Gravimetric Preparation : Using a calibrated microbalance ( d=0.001 mg), accurately weigh ~20.000 mg of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran and ~5.000 mg of Maleic acid into an anti-static vial. Record exact masses to the microgram.

  • Solvation : Dissolve the mixture in 0.6 mL of DMSO- d6​ . Vortex for 60 seconds to ensure complete dissolution, preventing phase-related signal loss[2].

  • Acquisition Parameters (Self-Validating Step) :

    • Pulse Angle : 90° for maximum signal-to-noise.

    • Relaxation Delay ( D1​ ) : Set to 60 seconds. Causality: D1​ must be ≥5×T1​ of the slowest relaxing proton. Aromatic protons typically have long T1​ relaxation times. Failing to allow complete longitudinal magnetization recovery results in partial saturation and artificially low integration values[3].

    • Scans : 64–128 scans. Verify that the Signal-to-Noise (S/N) ratio is > 250:1. A S/N > 250:1 is mathematically required to achieve an integration precision of < 1%[5].

  • Integration & Calculation : Integrate the Maleic acid singlet ( IIS​ ) and the analyte's well-resolved aromatic doublet ( Isample​ ). Calculate absolute purity ( Psample​ ) using the following equation:

    Psample​=IIS​Isample​​×Nsample​NIS​​×MIS​Msample​​×msample​mIS​​×PIS​

    (Where N = number of protons, M = molar mass, m = weighed mass, and P = purity).

Protocol B: Orthogonal Impurity Profiling via HPLC-UV

While qNMR provides absolute purity, HPLC-UV is required orthogonally to detect trace isomers that might co-resonate in NMR.

  • Sample Preparation : Prepare a 1.0 mg/mL solution in Acetonitrile/Water (50:50).

  • Chromatographic Separation : Inject 10 μ L onto a C18 column (150 x 4.6 mm, 3 μ m).

  • Mobile Phase Gradient : Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% TFA modifier) over 20 minutes. Causality: The TFA modifier suppresses the ionization of any acidic trace impurities, ensuring sharp peak shapes.

  • Self-Validation (SST) : Run a blank injection to establish the baseline. Run a 0.05% spiked sample to verify the Limit of Quantitation (LOQ)[1].

Data Presentation: Reconciling Discrepancies

When validating commercial or synthetic batches of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran, discrepancies between methods reveal the true impurity profile.

Batch IDqNMR Purity (Absolute)HPLC-UV Purity (Relative)Discrepancy ( Δ )Analytical Conclusion
Batch 001 (Crude) 88.4% ± 0.3%96.1% ± 0.1%7.7%HPLC overestimates purity. qNMR detects a massive UV-transparent THP-methanol impurity[7].
Batch 002 (Recryst.) 98.2% ± 0.2%99.8% ± 0.1%1.6%Residual aliphatic solvent/precursor remains. Material requires further purification for strict stoichiometry.
Batch 003 (Ref. Grade) 99.5% ± 0.1%99.6% ± 0.1%0.1%Orthogonal agreement. Batch is validated for sensitive downstream catalytic cross-coupling.

Visualizations

Workflow A Batch: 4-((4-bromophenylsulfonyl)methyl)THP B qNMR Method (Absolute Molar Purity) A->B C HPLC-UV Method (Relative Area Purity) A->C D Add Internal Standard (e.g., Maleic Acid) B->D E Chromatographic Separation (C18, Gradient) C->E F Integrate Resonances (Proportional to Nuclei) D->F G Integrate UV Peaks (Dependent on Extinction Coeff.) E->G H Orthogonal Purity Validation F->H G->H

Analytical workflow comparing absolute (qNMR) and relative (HPLC) purity validation.

Impurities A Sulfide Intermediate B Oxidation Step (H2O2 / Catalyst) A->B C Target Sulfone B->C Complete D Impurity: Sulfoxide (Under-oxidation) B->D Partial E Impurity: THP-Methanol (Unreacted Precursor) B->E Residual F Detected by Both C->F HPLC & qNMR D->F HPLC & qNMR G Missed by HPLC E->G qNMR ONLY (No UV Chromophore)

Chemical reactivity pathway illustrating how UV-transparent impurities escape HPLC detection.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR) - Emery Pharma". emerypharma.com. URL:[Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". acs.org. URL:[Link]

  • Spectroscopy Europe. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients". spectroscopyeurope.com. URL:[Link]

  • Governors State University. "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR". govst.edu. URL:[Link]

  • ACG Publications. "Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules". acgpubs.org. URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran: A Comparative Analysis of LC-MS/MS and Alternative Techniques

Introduction In the landscape of drug discovery and development, the precise and accurate quantification of novel chemical entities is paramount for delineating their pharmacokinetic profiles and ensuring safety and effi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and development, the precise and accurate quantification of novel chemical entities is paramount for delineating their pharmacokinetic profiles and ensuring safety and efficacy. 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran is a molecule of interest, featuring a sulfone group known for its high thermal and oxidative stability, and a tetrahydropyran moiety, a common scaffold in many pharmaceutical compounds.[1][2][3] The structural characteristics of this analyte, particularly its polarity imparted by the sulfonyl group and its expected non-volatility, present unique challenges and considerations for the development of a robust quantitative bioanalytical method.[1][4]

This guide, from the perspective of a seasoned application scientist, provides a comprehensive, in-depth technical comparison of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran in a biological matrix, such as human plasma. We will explore the rationale behind the methodological choices, from sample preparation to mass spectrometric detection. Furthermore, this guide will objectively compare the proposed LC-MS/MS technique with alternative analytical methodologies, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting rationale and expected experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

Proposed LC-MS/MS Quantitative Method: A Deep Dive

LC-MS/MS stands as the gold standard for quantitative bioanalysis due to its unparalleled sensitivity, selectivity, and high-throughput capabilities.[5][6] Herein, we propose a robust LC-MS/MS method for the determination of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran in human plasma.

Sample Preparation: The Foundation of a Reliable Assay

The goal of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.[7] For 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran, a compound of moderate polarity, we will compare two common extraction techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

1. Protein Precipitation (PPT): The Workhorse of Bioanalysis

PPT is a rapid and straightforward technique widely used for its simplicity and high-throughput potential.[7][8]

  • Protocol:

    • To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol containing the internal standard).

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Causality: Acetonitrile is chosen as the precipitating agent due to its ability to efficiently denature and precipitate plasma proteins while being a good solvent for a wide range of organic molecules. The inclusion of the internal standard in the precipitation solvent ensures accurate and precise quantification by compensating for variability during sample processing and analysis.[9]

2. Liquid-Liquid Extraction (LLE): For Cleaner Extracts

LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent, leaving behind many endogenous interferences.[7][10]

  • Protocol:

    • To 100 µL of plasma sample, add a buffering agent (e.g., 100 µL of 0.1 M sodium carbonate) to adjust the pH and ensure the analyte is in its neutral form.

    • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE)) containing the internal standard.

    • Vortex for 5-10 minutes to facilitate the extraction.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • Causality: MTBE is a versatile solvent for extracting a broad range of drug molecules. Adjusting the pH of the aqueous phase can significantly enhance the extraction efficiency of ionizable compounds. Evaporation and reconstitution steps allow for sample concentration, thereby improving the method's sensitivity.

Chromatographic Separation: Achieving Specificity

The liquid chromatography step is crucial for separating the analyte from co-extracted endogenous components and potential metabolites, minimizing matrix effects in the mass spectrometer.[11]

  • Proposed HPLC Parameters:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is a good starting point for small molecule analysis.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a short period (e.g., 3-5 minutes) is typically effective for initial method development.[11]

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Causality: A C18 column provides excellent retention for moderately polar compounds. The use of formic acid in the mobile phase aids in the protonation of the analyte in positive ion mode, enhancing its ionization efficiency in the mass spectrometer. A gradient elution ensures that compounds with a range of polarities can be eluted with good peak shape in a reasonable time.

Mass Spectrometric Detection: The Key to Sensitivity and Selectivity

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for quantitative bioanalysis, offering high sensitivity and specificity.[6]

  • Proposed MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is anticipated to be effective due to the presence of atoms that can be readily protonated.

    • MRM Transitions:

      • Analyte: The precursor ion will be the [M+H]+ adduct. The product ions will be determined by infusing a standard solution of the analyte and performing a product ion scan.

      • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is the ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte through the entire analytical process.[12][13] If a SIL IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used.[14][15]

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows will be optimized to achieve the maximum signal intensity for the analyte.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility, adhering to guidelines from regulatory agencies like the FDA and EMA.[14][16] The validation would include the following key experiments:

  • Selectivity and Specificity: Demonstrating that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.

  • Linearity and Range: Establishing a linear relationship between the analyte concentration and the instrument response over a defined concentration range.

  • Accuracy and Precision: Assessing the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Matrix Effect: Evaluating the effect of the biological matrix on the ionization of the analyte and internal standard.

  • Recovery: Determining the efficiency of the extraction procedure.

  • Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Table 1: Expected Performance Characteristics of the Proposed LC-MS/MS Method

Performance ParameterExpected Value
Linearity (R²) > 0.995
Range 1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)
Limit of Quantification (LOQ) 1 ng/mL
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible

Comparison with Alternative Techniques

While LC-MS/MS is the preferred technique, it is essential to understand the capabilities and limitations of other analytical methods.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique widely used in pharmaceutical analysis.[17][18]

  • Advantages:

    • Lower instrumentation and operational costs compared to LC-MS/MS.

    • Simpler method development and operation.

    • Less susceptible to matrix effects that cause ion suppression or enhancement.[19]

  • Disadvantages:

    • Lower Sensitivity: The limit of detection is typically in the parts-per-million (ppm) range, which may not be sufficient for pharmacokinetic studies where plasma concentrations can be very low.[19]

    • Lower Selectivity: The UV detector measures the absorbance of light by the analyte. Co-eluting compounds with similar chromophores can interfere with the analysis, leading to inaccurate results.[20] The bromophenylsulfonyl moiety in the target analyte should provide a suitable chromophore for UV detection.

Table 2: Head-to-Head Comparison: LC-MS/MS vs. HPLC-UV

FeatureLC-MS/MSHPLC-UV
Detection Basis Mass-to-Charge Ratio (m/z)Light Absorbance
Sensitivity High (ppt to ppb)[19]Moderate (ppm)[19]
Selectivity Very HighModerate
Matrix Effect Potential for ion suppression/enhancementLow
Cost HighLow
Primary Use Bioanalysis, trace analysisRoutine QA/QC, high concentration analysis
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[21][22]

  • Advantages:

    • Excellent chromatographic resolution for volatile compounds.

    • Extensive spectral libraries for compound identification.

  • Disadvantages:

    • Analyte Volatility: 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran, with its sulfone group and relatively high molecular weight, is expected to be non-volatile.[1][3] Direct analysis by GC-MS is not feasible without a derivatization step to increase its volatility.[23][24]

    • Derivatization Challenges: Derivatization adds complexity to the sample preparation process, can be time-consuming, and may introduce variability.[21][23] Finding a suitable and efficient derivatization reaction for this specific molecule could be challenging.

    • Thermal Stability: The analyte must be thermally stable to withstand the high temperatures of the GC inlet and column.

Given the expected non-volatile nature of the analyte, GC-MS is not considered a suitable primary technique for its quantitative analysis in biological matrices.

Experimental Workflow Visualization

The following diagrams illustrate the proposed experimental workflows.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard & Precipitant plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc ms MS/MS Detection (MRM Mode) hplc->ms data Data Acquisition & Processing ms->data

Caption: Proposed workflow for the LC-MS/MS quantitative analysis.

Method_Comparison cluster_lcms LC-MS/MS cluster_hplcuv HPLC-UV cluster_gcms GC-MS Analyte 4-((4-bromophenylsulfonyl)methyl) tetrahydro-2H-pyran LCMS High Sensitivity High Selectivity Analyte->LCMS Analyzed by HPLCUV Moderate Sensitivity Moderate Selectivity Analyte->HPLCUV Analyzed by GCMS Requires Volatility (Derivatization Needed) Analyte->GCMS Analyzed by LCMS_App Ideal for Bioanalysis (Pharmacokinetics) LCMS->LCMS_App Application HPLCUV_App Suitable for QC (High Concentrations) HPLCUV->HPLCUV_App Application GCMS_App Not Ideal for this Analyte GCMS->GCMS_App Applicability

Caption: Comparison of analytical techniques for the target analyte.

Conclusion

For the robust and sensitive quantitative analysis of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran in biological matrices, a validated LC-MS/MS method is unequivocally the most appropriate choice. Its superior sensitivity and selectivity are essential for accurately defining the pharmacokinetic profile of a new chemical entity. While HPLC-UV offers a cost-effective alternative for high-concentration samples, it lacks the necessary sensitivity for typical bioanalytical applications. GC-MS is not a viable option due to the non-volatile nature of the analyte. The proposed LC-MS/MS method, when fully validated according to regulatory guidelines, will provide reliable and reproducible data to support drug development programs.

References

  • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
  • GC-MS. (2025, January 21). Which Non-Volatile Compounds Can Be Analyzed By GC-MS? Blogs - News.
  • Welch, K. (2024, November 8).
  • Porvair Sciences. (2025, October 28).
  • Grokipedia. (n.d.). Sulfone. Grokipedia.
  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • ResolveMass Laboratories Inc. (2025, April 19). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?
  • National Center for Biotechnology Information. (n.d.). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics.
  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
  • National Center for Biotechnology Information. (n.d.). Gas Chromatography–Mass Spectrometry (GC-MS)
  • Oxford Academic. (2018, November 1). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS.
  • Bioanalysis Zone. (2025, October 1).
  • Emery Pharma. (2024, September 23).
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
  • LCGC International. (2026, March 10).
  • Fiveable. (2025, August 15). Sulfone: Organic Chemistry Study Guide.
  • Opentrons. (n.d.).
  • European Pharmaceutical Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.).
  • Oxford Academic. (n.d.). Analysis of Non-volatile Organic Hazardous Substances by GC/MS.
  • Hawach Scientific. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
  • ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B)
  • Tuntun Plastic. (2022, May 19). What Are Sulfone Polymers And Their Properties?
  • Grokipedia. (n.d.). Tetrahydropyran.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • Twin Arbor Labs. (2025, November 19). LC-MS vs. HPLC: Choosing the Right Analytical Instrument.
  • ResearchGate. (n.d.). Physical properties of sulfone solvents. | Download Scientific Diagram.
  • National Center for Biotechnology Information. (2024, November 7). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.

Sources

Safety & Regulatory Compliance

Safety

4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran proper disposal procedures

[label="Start:\n2-(4- Fig 1. Disposal workflow and peroxide testing for THP-containing halogenated waste.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Start:\n2-(4-

Fig 1. Disposal workflow and peroxide testing for THP-containing halogenated waste.

Step-by-Step Disposal Methodologies

A robust safety culture relies on self-validating protocols. Do not assume a solution is safe for disposal without empirical verification.

Protocol A: Solid Waste Disposal
  • Collection: Sweep up any solid waste, powder, or contaminated consumables (e.g., weigh boats, filter paper) using non-sparking tools.

  • Containment: Place the material into a compatible, leak-proof High-Density Polyethylene (HDPE) container.

  • Segregation: Label the container explicitly as "Hazardous Waste - Halogenated Organic Solid (Contains Bromine and Sulfur)".

  • Storage: Store in a cool, dry environment away from strong oxidizing agents until collection by your Environmental Health and Safety (EHS) department.

Protocol B: Liquid Waste Disposal & Peroxide Quenching

If the compound is dissolved in a solvent (e.g., Dichloromethane, Ethyl Acetate, or Acetone), the entire mixture must be treated as halogenated, peroxide-forming waste.

Phase 1: Peroxide Testing (Self-Validation)

  • Obtain a commercial Potassium Iodide (KI) peroxide test strip.

  • Dip the test pad into the solvent mixture containing the compound for 1 second.

  • Read the colorimetric scale after 15 seconds.

  • If the concentration is < 20 ppm , the solution is safe for transfer to the Halogenated Liquid Waste carboy.

  • If the concentration is > 20 ppm , you must proceed to Phase 2.

Phase 2: Peroxide Quenching

  • Transfer the peroxide-containing solution to a round-bottom flask equipped with a magnetic stirrer inside a certified fume hood.

  • Slowly add an equal volume of 10% (w/v) aqueous sodium thiosulfate ( Na2​S2​O3​ ) or ferrous sulfate ( FeSO4​ ) solution. Causality: The reducing agent safely reduces the shock-sensitive hydroperoxides back to their corresponding alcohols.

  • Stir vigorously for 30 to 45 minutes at room temperature.

  • Validate: Retest the organic layer using a new KI test strip.

  • Once peroxides are confirmed neutralized (0-5 ppm), separate the layers using a separatory funnel.

  • Dispose of the organic layer in the Halogenated Liquid Waste container. The aqueous layer can typically be disposed of in standard aqueous waste, pending local EHS pH regulations.

Quantitative Data: Waste Segregation Matrix

To ensure regulatory compliance, summarize your waste streams using the following quantitative and categorical thresholds:

Waste CategoryEPA ClassificationPrimary HazardCompatible ContainerFinal Disposal Method
Pure Solid Compound Characteristic ToxicityHalogenated / SOxHDPE wide-mouth jarHigh-Temp Incineration
Solutions in Halogenated Solvents (e.g., DCM) F002 (Halogenated) [2]Halogenated / PeroxidePTFE-lined glass carboyHigh-Temp Incineration
Solutions in Non-Halogenated Solvents Mixed Waste (Halogenated)Halogenated / PeroxidePTFE-lined glass carboyHigh-Temp Incineration
Aged Solutions (> 6 months) Reactive / ExplosivePeroxide (>20 ppm)Quench before storageChemical Reduction

Emergency Response & Spill Plan

  • Solid Spills: Do not use a brush with stiff bristles that could generate static electricity. Gently cover the spill with damp sand or an inert absorbent to prevent aerosolization of the powder, then sweep into a halogenated solid waste bin.

  • Liquid Spills: Absorb with an inert, non-combustible material (e.g., vermiculite or diatomaceous earth). Never use paper towels to clean up a potentially peroxidized liquid, as the friction against the paper fibers can trigger ignition.

  • Human Exposure: In case of skin contact, immediately flush with copious amounts of water and soap for at least 15 minutes. The sulfonyl and halogenated moieties can act as severe dermal irritants.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Working with Chemicals - Prudent Practices in the Laboratory. National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (F-Listed Halogenated Solvents). Available at:[Link]

Handling

Personal protective equipment for handling 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran

As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to provide you with field-proven, actionable protocols for handling 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran ....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive safety and logistical guide to provide you with field-proven, actionable protocols for handling 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran .

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to explain the causality behind our safety recommendations, ensuring your laboratory maintains the highest standards of scientific integrity and operational security.

Chemical Profiling & Hazard Causality

To handle a chemical safely, one must understand its structural behavior. 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran contains three distinct functional moieties that dictate its physical properties and hazard profile:

  • The Sulfonyl Group ( −SO2​− ): This highly polar, electron-withdrawing group typically renders the compound as a highly crystalline solid. Crystalline sulfones are notorious for generating static electricity during transfer. This static cling can cause fine particulates to aerosolize, increasing the risk of inhalation exposure.

  • The Bromophenyl Ring: The presence of the heavy bromine atom increases the compound's lipophilicity. While the solid itself has limited skin permeability, dissolving this compound in common reaction solvents (e.g., DMSO, DMF, or Dichloromethane) creates a highly skin-permeable solution that can carry the brominated aromatic directly into the bloodstream.

  • The Tetrahydropyran (THP) Ring: This cyclic ether moiety increases the compound's solubility in organic solvents. Ether-like structures can also be prone to peroxide formation over very long-term storage, though the sulfonyl group's electron-withdrawing nature stabilizes this specific molecule significantly.

Personal Protective Equipment (PPE) Matrix

Based on the risk assessment framework (RAMP: Recognize, Assess, Minimize, Prepare) established by the [1], the following PPE is strictly required.

PPE CategorySpecification & MaterialOperational Causality & Justification
Hand Protection (Solid) 100% Nitrile (Minimum 4 mil thickness)Sufficient for handling the dry, crystalline powder. Nitrile provides an excellent barrier against solid particulates.
Hand Protection (Solution) Double-gloved Nitrile OR NeopreneCritical: If the compound is dissolved in DMSO or DCM, standard nitrile degrades rapidly. Double-gloving or switching to solvent-rated Neoprene prevents transdermal transport of the brominated compound.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate aerosolization caused by static cling during weighing, as well as solvent splashes.
Body Protection Flame-Resistant (FR) Lab CoatA knee-length, fully buttoned FR coat protects against secondary hazards (e.g., flammable solvents used during the reaction setup).
Respiratory N95/P100 (If outside hood)Weighing must be done in an enclosed space. If a downdraft table is unavailable, a particulate respirator prevents inhalation of static-aerosolized dust.

Standard Operating Procedure: Handling & Workflow

To ensure a self-validating safety system, every step of your workflow must include a verification check. Follow this protocol for the preparation and reaction of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran:

Step 1: Environmental Verification

  • Action: Check the face velocity of your fume hood or downdraft weighing station.

  • Validation: The monitor must read between 80 and 100 feet per minute (fpm) . Do not open the chemical container if the alarm is sounding or the velocity is out of range.

Step 2: Static-Mitigated Weighing

  • Action: Use an anti-static gun (e.g., Zerostat) on your weighing boat and spatula before transferring the solid.

  • Causality: Neutralizing the static charge prevents the crystalline sulfone powder from repelling off the spatula and contaminating the balance enclosure.

  • Action: Weigh the exact required mass and immediately cap the source bottle.

Step 3: Enclosed Transfer & Solubilization

  • Action: Transfer the weighing boat into the primary reaction fume hood.

  • Action: Flush the reaction flask with inert gas (Nitrogen or Argon) before adding the solid. Add your solvent (e.g., THF, DCM) slowly using a wall-wash technique to ensure all powder is forced to the bottom of the flask.

  • Validation: Visually confirm complete dissolution before applying heat or adding reactive coupling agents (e.g., palladium catalysts for Suzuki couplings).

Workflow Visualization

The following diagram outlines the logical progression of material from storage to disposal, emphasizing the critical segregation of halogenated waste.

G Storage Chemical Storage (Desiccator / Amber Glass) Weighing Weighing Station (Downdraft Enclosure) Storage->Weighing Anti-static Transfer Reaction Reaction Setup (Fume Hood) Weighing->Reaction Solubilization Spill Spill Management (Damp Wipe / Vermiculite) Weighing->Spill Accidental Dusting Reaction->Spill Solvent Spill Waste Waste Segregation (Post-Reaction) Reaction->Waste Quench & Workup Spill->Waste Cleanup Protocol HaloWaste Halogenated Organic Waste (Contains Bromine) Waste->HaloWaste Liquid Effluent SolidWaste Contaminated Solid Waste (PPE / Weigh Boats) Waste->SolidWaste Consumables

Workflow for handling, reacting, and disposing of halogenated sulfonyl compounds.

Spill Management & Halogenated Disposal Plan

Improper disposal of brominated compounds poses severe environmental and facility risks. According to the guidelines established in Prudent Practices in the Laboratory [2], all waste generated from this compound must be strictly managed.

Spill Response Protocol:

  • Solid Spill: Do not dry-sweep. Dry sweeping aerosolizes the sulfone dust. Instead, lightly dampen a disposable absorbent wipe with water or a mild surfactant, gently wipe up the powder, and place the wipe in a sealed solid-waste container.

  • Solution Spill: If the compound is dissolved in an organic solvent and spilled, immediately cover the area with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Scoop the saturated absorbent into a compatible chemical waste bag.

Disposal & Degradation Plan:

  • Strict Halogenated Segregation: Because of the 4-bromophenyl moiety, all liquid waste must be routed to Halogenated Organic Waste carboys.

  • Causality: Mixing halogenated waste (containing bromine) with non-halogenated waste can lead to highly exothermic reactions during commercial waste incineration, and violates EPA/local environmental regulations due to the potential formation of toxic dioxins.

  • Solid Waste: Contaminated gloves, weighing boats, and spill-cleanup materials must be disposed of in designated hazardous solid waste bins, never in general municipal trash.

References

  • American Chemical Society. "Safety - The RAMP Principles for Safety." ACS Center for Lab Safety, 2016. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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